Product packaging for Ethyl dirazepate(Cat. No.:CAS No. 23980-14-5)

Ethyl dirazepate

Cat. No.: B1663309
CAS No.: 23980-14-5
M. Wt: 377.2 g/mol
InChI Key: XFVPZJMXRNBHLQ-UHFFFAOYSA-N
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Description

Ethyl dirazepate is a drug which is a benzodiazepine derivative. It has anxiolytic and hypnotic and possibly other characteristic benzodiazepine properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14Cl2N2O3 B1663309 Ethyl dirazepate CAS No. 23980-14-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVPZJMXRNBHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865127
Record name Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate
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Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23980-14-5
Record name Ethyl 7-chloro-5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23980-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl dirazepate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023980145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL DIRAZEPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74FAA305EW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl Loflazepate: An In-depth Analysis of its Mechanism of Action on GABA-A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl loflazepate is a benzodiazepine derivative with long-acting sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Its therapeutic effects are mediated through the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This document provides a comprehensive technical overview of the mechanism of action of ethyl loflazepate and its active metabolites on GABA-A receptors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways.

Introduction: The GABA-A Receptor and Benzodiazepine Modulation

The GABA-A receptor is a pentameric ligand-gated ion channel, predominantly composed of α, β, and γ subunits. The receptor possesses a central chloride ion (Cl⁻) channel that opens upon the binding of its endogenous ligand, GABA. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

Benzodiazepines, including ethyl loflazepate and its metabolites, do not bind to the GABA binding site itself. Instead, they bind to a distinct allosteric site known as the benzodiazepine (BZD) binding site, located at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and thereby enhancing the inhibitory signal.

Pharmacokinetics and Metabolism of Ethyl Loflazepate

Ethyl loflazepate is a prodrug that undergoes extensive metabolism in the body to produce its pharmacologically active metabolites. The primary metabolic pathway involves the de-ethylation and subsequent decarboxylation of the parent compound.

The metabolism of ethyl loflazepate is a critical aspect of its pharmacology, as the parent compound itself is largely inactive. After oral administration, ethyl loflazepate is rapidly and completely transformed into its active metabolites. The primary active metabolite responsible for the majority of the pharmacological effects is descarboxyloflazepate. Other significant metabolites include loflazepate and 3-hydroxydescarbethoxyloflazepate. The long elimination half-life of its active metabolites, ranging from 51 to 103 hours, contributes to its prolonged duration of action.

Ethyl_Loflazepate_Metabolism Ethyl Loflazepate Ethyl Loflazepate (Prodrug) Loflazepate Loflazepate (Active Metabolite) Ethyl Loflazepate->Loflazepate Hydrolysis Descarboxyloflazepate Descarboxyloflazepate (Primary Active Metabolite) Loflazepate->Descarboxyloflazepate Decarboxylation 3-Hydroxydescarbethoxyloflazepate 3-Hydroxydescarbethoxyloflazepate (Active Metabolite) Loflazepate->3-Hydroxydescarbethoxyloflazepate Hydroxylation

Figure 1: Metabolic pathway of ethyl loflazepate.

Molecular Mechanism of Action at the GABA-A Receptor

The therapeutic actions of ethyl loflazepate's active metabolites are a direct result of their interaction with the GABA-A receptor.

  • Binding to the Benzodiazepine Site: The active metabolites of ethyl loflazepate bind with high affinity to the benzodiazepine binding site on the GABA-A receptor.[1] This binding is allosteric, meaning it influences the receptor's activity without directly activating it.

  • Potentiation of GABAergic Currents: Upon binding, the metabolites induce a conformational change in the GABA-A receptor that increases its affinity for GABA.[1] This leads to a more frequent opening of the chloride ion channel in response to GABA.

  • Neuronal Hyperpolarization: The enhanced influx of chloride ions (Cl⁻) through the channel causes hyperpolarization of the postsynaptic neuron's membrane. This makes the neuron less likely to reach the threshold for firing an action potential, resulting in a net inhibitory effect on neurotransmission.[1]

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA_Vesicle->GABA_Release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site BZD Site GABA_A_Receptor:bzd->GABA_A_Receptor:gaba Chloride_Channel Cl⁻ Channel (Closed) GABA_A_Receptor:gaba->Chloride_Channel GABA Binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx GABA->GABA_A_Receptor:gaba Binds to Ethyl_Loflazepate_Metabolites Ethyl Loflazepate Metabolites Ethyl_Loflazepate_Metabolites->GABA_A_Receptor:bzd Binds to

Figure 2: Signaling pathway of ethyl loflazepate at the GABA-A receptor.

Quantitative Data

The following table summarizes the available quantitative data for ethyl loflazepate and its primary active metabolite, descarboxyloflazepate, in relation to the GABA-A receptor.

CompoundParameterValueReceptor SubtypeReference
Ethyl Loflazepate Binding Affinity (IC₅₀)Weak in vitroNot Specified
Descarboxyloflazepate Binding Affinity4-fold greater than diazepamNot Specified

Note: Specific Ki or IC₅₀ values for ethyl loflazepate and its metabolites are not consistently reported across publicly available literature. The data indicates that the metabolites, particularly descarboxyloflazepate, are significantly more potent at the benzodiazepine binding site than the parent compound.

Experimental Protocols

The characterization of ethyl loflazepate's mechanism of action relies on a variety of standard and specialized experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To quantify the affinity of ethyl loflazepate and its metabolites for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Tissue Preparation: Brain tissue (e.g., from rodents) is homogenized and centrifuged to isolate a crude membrane fraction rich in GABA-A receptors.

    • Radioligand: A radiolabeled benzodiazepine, such as [³H]-flunitrazepam, is used as a competitive ligand.

    • Incubation: The membrane preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (ethyl loflazepate or its metabolites).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity.

Radioligand_Binding_Workflow Tissue_Prep Brain Tissue Homogenization & Membrane Isolation Incubation Incubation with [³H]-Flunitrazepam & Test Compound Tissue_Prep->Incubation Filtration Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Calculation of IC₅₀ & Ki Scintillation->Analysis

Figure 3: Workflow for a radioligand binding assay.

Electrophysiological Recordings

Electrophysiology is employed to measure the functional effects of a compound on ion channel activity.

  • Objective: To assess the modulatory effect of ethyl loflazepate's metabolites on GABA-induced chloride currents.

  • Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

    • Receptor Expression: Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

    • Incubation: Oocytes are incubated for several days to allow for receptor expression and insertion into the cell membrane.

    • Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential.

    • Drug Application: A solution containing GABA is applied to the oocyte to elicit a chloride current. Subsequently, GABA is co-applied with the test compound (e.g., descarboxyloflazepate).

    • Data Acquisition: The changes in the current required to maintain the holding potential are recorded. An increase in the GABA-induced current in the presence of the test compound indicates positive allosteric modulation.

Conclusion

Ethyl loflazepate functions as a prodrug, with its long-lasting pharmacological effects being primarily mediated by its active metabolites, most notably descarboxyloflazepate. These metabolites are potent positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site, they enhance the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This augmentation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of ethyl loflazepate. A thorough understanding of its metabolic pathway and molecular mechanism of action is crucial for its rational therapeutic use and for the development of novel GABA-A receptor modulators.

References

Ethyl Dirazepate: A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Core Characteristics and Research Applications of a Benzodiazepine Derivative

Introduction

Ethyl dirazepate is a derivative of the benzodiazepine class of compounds, first developed by Sanofi-Winthrop.[1] Like other benzodiazepines, it is recognized for its potential anxiolytic and hypnotic properties.[1] Its mechanism of action is centered on the positive allosteric modulation of gamma-aminobutyric acid (GABA) type A (GABA-A) receptors in the central nervous system. Despite its classification, this compound remains a compound with limited extensive research, making it a subject of interest for comparative benzodiazepine studies. This guide provides a comprehensive overview of its known properties, theoretical research applications, and generalized experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing experimental protocols, including solubility and dosage calculations.

PropertyValueReference
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[1][2]
Molecular Formula C₁₈H₁₄Cl₂N₂O₃[2]
Molecular Weight 377.22 g/mol
CAS Number 23980-14-5
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO
pKa Not available
LogP 3.4 (Predicted)

Mechanism of Action: Modulation of GABA-A Receptors

This compound, as a benzodiazepine, is understood to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine binding site. This binding event does not directly open the chloride channel but rather enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound. The overall effect is an amplification of the inhibitory signal produced by GABA.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_channel Chloride Channel GABA_A_Receptor GABA-A Receptor Channel_Closed Closed Channel_Open Open GABA_A_Receptor->Channel_Open increases frequency of opening Cl_ion Channel_Open->Cl_ion influx GABA GABA GABA->GABA_A_Receptor binds Ethyl_Dirazepate This compound Ethyl_Dirazepate->GABA_A_Receptor binds (allosteric site) Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization leads to Inhibition Inhibitory Effect Hyperpolarization->Inhibition results in

GABA-A Receptor Signaling Pathway

Primary Use in Research

Due to the limited volume of published studies specifically on this compound, its primary use in research is largely theoretical and based on its classification as a benzodiazepine. Potential research applications include:

  • Comparative Pharmacology: this compound can be used as a tool compound in comparative studies with other benzodiazepines to investigate structure-activity relationships at the GABA-A receptor.

  • Neuropharmacology: Research into its specific effects on different subtypes of the GABA-A receptor could provide insights into the molecular basis of anxiety, insomnia, and seizures.

  • Drug Metabolism and Pharmacokinetics (DMPK): Studies on its metabolic pathways and pharmacokinetic profile can contribute to the broader understanding of benzodiazepine metabolism.

Experimental Protocols

Given the absence of specific published protocols for this compound, the following are generalized methodologies commonly employed for the in-vitro characterization of benzodiazepines.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) in a buffered solution.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet multiple times to remove endogenous GABA.
  • Resuspend the final membrane preparation in an appropriate assay buffer.

2. Binding Assay:

  • Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).
  • Add varying concentrations of this compound to compete with the radioligand for binding.
  • After incubation, separate the bound from unbound radioligand by rapid filtration.
  • Measure the radioactivity of the filters using liquid scintillation counting.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of this compound.
  • Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
  • Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Membrane_Prep [label="Membrane Preparation\n(e.g., from rat brain)"]; Incubation [label="Incubation with\n[³H]-Radioligand and\nthis compound"]; Filtration [label="Rapid Filtration\nto separate bound\nand free ligand"]; Scintillation [label="Liquid Scintillation\nCounting"]; Data_Analysis [label="Data Analysis\n(IC₅₀ and Ki determination)"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Membrane_Prep; Membrane_Prep -> Incubation; Incubation -> Filtration; Filtration -> Scintillation; Scintillation -> Data_Analysis; Data_Analysis -> End; }

Radioligand Binding Assay Workflow
Electrophysiological Analysis using Patch-Clamp

This technique allows for the functional characterization of this compound's effect on GABA-A receptor-mediated currents.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293 cells) that does not endogenously express GABA-A receptors.
  • Transfect the cells with plasmids encoding the subunits of the desired GABA-A receptor subtype.

2. Whole-Cell Patch-Clamp Recording:

  • Establish a whole-cell patch-clamp configuration on a transfected cell.
  • Apply GABA at a concentration that elicits a submaximal current (e.g., EC₂₀).
  • Co-apply GABA with varying concentrations of this compound.
  • Record the potentiation of the GABA-induced current by this compound.

3. Data Analysis:

  • Measure the peak amplitude of the GABA-gated currents in the absence and presence of this compound.
  • Construct a concentration-response curve for the potentiation effect.
  • Determine the EC₅₀ for the modulatory effect of this compound.

Synthesis of this compound

The synthesis of this compound follows the general principles of 1,4-benzodiazepine synthesis. A generalized workflow is presented below. The specific reagents and reaction conditions would need to be optimized for this particular derivative.

Synthesis_Workflow Start Starting Materials (2-aminobenzophenone derivative and ethyl aminomalonate derivative) Reaction1 Condensation Reaction Start->Reaction1 Intermediate1 Intermediate Formation Reaction1->Intermediate1 Reaction2 Cyclization Reaction Intermediate1->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

General Synthesis Workflow

Conclusion

This compound represents a classic benzodiazepine structure with expected anxiolytic and hypnotic properties mediated through the positive allosteric modulation of GABA-A receptors. While specific and detailed research on this compound is limited, it holds potential as a valuable tool for neuropharmacological research, particularly in comparative studies aimed at elucidating the nuanced structure-activity relationships within the benzodiazepine class. The generalized protocols provided herein offer a starting point for researchers interested in exploring the pharmacological profile of this and other under-investigated benzodiazepine derivatives. Further research is warranted to fully characterize its binding affinities, functional effects on various GABA-A receptor subtypes, and its pharmacokinetic and metabolic profile.

References

Pharmacological Profile of Ethyl Dirazepate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the pharmacological profile of ethyl dirazepate is exceptionally scarce. Developed by Sanofi Winthrop, this benzodiazepine derivative is often cited for its potential anxiolytic and hypnotic properties, but detailed preclinical and clinical data, including quantitative pharmacological values and specific experimental protocols, are not readily found in published research.[1][2] This guide synthesizes the available information and, where relevant, draws comparisons with the more extensively studied benzodiazepine, ethyl loflazepate, to provide a contextual understanding. It is crucial to note that this compound and ethyl loflazepate are distinct chemical entities.[3][4]

Introduction

This compound is a benzodiazepine derivative with the chemical name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Like other compounds in its class, its pharmacological effects are presumed to be mediated through the enhancement of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This modulation is expected to result in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.

Mechanism of Action

The primary mechanism of action for benzodiazepines involves positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits. This binding event increases the affinity of the receptor for GABA, thereby enhancing the frequency of channel opening and potentiating the inhibitory effect of GABA. This leads to the characteristic CNS depressant effects of this drug class.

GABA_A_Receptor_Mechanism cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Chloride Cl- Ions GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds BZD This compound (Benzodiazepine) BZD->GABA_A Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Influx leads to Anxiolysis Anxiolytic/Sedative Effects Hyperpolarization->Anxiolysis Results in

Fig. 1: General mechanism of action of benzodiazepines on the GABA-A receptor. (Max Width: 760px)

Pharmacodynamics

Quantitative pharmacodynamic data for this compound, such as binding affinity (Ki) or in vivo potency (ED50), are not available in the cited literature. For the related compound, ethyl loflazepate, in vitro studies have shown a weak affinity for the benzodiazepine receptor site, but its main plasma metabolite, descarboxyloflazepate, exhibits a four-fold greater affinity than diazepam. In vivo, ethyl loflazepate was found to be approximately as potent as diazepam in suppressing muricide in rats and more potent in preventing pentetrazol-induced convulsions.

Pharmacokinetics

Detailed pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not publicly available.

For ethyl loflazepate, it is known to be a prodrug that is extensively metabolized. After oral administration, the parent drug levels are often below the detection limit in plasma, indicating a significant first-pass effect. The pharmacokinetic profile is largely determined by its active metabolites. In human volunteers who received a single 2 mg oral dose of ethyl loflazepate, the peak plasma concentrations (Cmax) of its major metabolites ranged from 30 to 55 ng/mL, reached within 1.5 to 3 hours (Tmax). The terminal elimination half-life was reported to be between 51 and 103 hours.

Experimental Protocols

Specific experimental protocols for studies involving this compound are not described in the available literature. However, standard methodologies are employed to characterize the pharmacological profile of benzodiazepines.

GABA-A Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the GABA-A receptor.

Objective: To quantify the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.

General Protocol:

  • Membrane Preparation:

    • Rat brains are homogenized in a sucrose buffer.

    • The homogenate is subjected to a series of centrifugations to isolate the synaptic membranes containing the GABA-A receptors.

    • The final pellet is resuspended in a binding buffer.

  • Binding Assay:

    • The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site (e.g., [3H]flunitrazepam or [3H]muscimol).

    • Varying concentrations of the test compound (this compound) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).

    • The reaction is terminated, and the bound radioactivity is quantified using liquid scintillation spectrometry.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start membrane_prep Membrane Preparation (Rat Brain Homogenate) start->membrane_prep incubation Incubation (Membranes, Radioligand, Test Compound) membrane_prep->incubation separation Separation of Bound and Free Ligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification data_analysis Data Analysis (IC50 and Ki determination) quantification->data_analysis end End data_analysis->end

Fig. 2: General workflow for a GABA-A receptor binding assay. (Max Width: 760px)
In Vivo Models of Anxiety

Animal models are used to assess the anxiolytic-like effects of a compound. The elevated plus maze (EPM) is a commonly used test.

Objective: To evaluate the anxiolytic potential of a test compound in rodents.

General Protocol:

  • Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

  • Procedure:

    • Animals (e.g., rats or mice) are administered the test compound (this compound) or a vehicle control.

    • After a set pre-treatment time, each animal is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a specified period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect, as it suggests a reduction in the natural aversion of rodents to open, elevated spaces.

Synthesis

A common synthetic route for benzodiazepines involves cyclization reactions. For this compound, this would typically involve the condensation of appropriate precursors to form the core benzodiazepine structure, followed by esterification to introduce the ethyl group.

Conclusion

This compound is a benzodiazepine derivative with a presumed mechanism of action involving the positive allosteric modulation of the GABA-A receptor, leading to anxiolytic and hypnotic effects. However, there is a notable lack of detailed, publicly available scientific data to fully characterize its pharmacological profile. The information presented in this guide is based on the limited available sources and general knowledge of the benzodiazepine class. Further research and publication of data are necessary for a comprehensive understanding of the pharmacology of this compound.

References

Ethyl dirazepate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl dirazepate, a benzodiazepine derivative. It covers its chemical identity, synthesis, analytical methods, and pharmacological properties, with a focus on its mechanism of action and preclinical evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, with the CAS Number 23980-14-5, is chemically known as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 23980-14-5[1][2]
Molecular Formula C₁₈H₁₄Cl₂N₂O₃[1]
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
Molecular Weight 377.22 g/mol
Appearance Solid (predicted)
XLogP3 3.4

Synthesis of this compound

The synthesis of this compound, like other benzodiazepines, involves a multi-step process. A representative synthetic route is outlined below. The key steps typically include the formation of a benzodiazepine ring system followed by esterification.

Experimental Protocol: Synthesis of a Benzodiazepine Carboxylate

The following protocol is adapted from the synthesis of a structurally similar compound, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate, and can be considered a representative method.

  • Reduction and Cyclization: A solution of 2 grams of ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime in 40 mL of methylene chloride is treated with 2 grams of zinc dust.

  • To this mixture, 4 mL of glacial acetic acid is added dropwise over 5 minutes with continuous stirring.

  • The reaction mixture is stirred at room temperature for an additional hour.

  • The mixture is then filtered, and the filtrate is evaporated to dryness.

  • The resulting residue is refluxed for 2 hours in a mixture of 20 mL of benzene and 2 mL of glacial acetic acid.

  • Work-up and Purification: The reaction mixture is washed with a 10% sodium carbonate solution, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by crystallization from ethanol to yield the final product.

Synthesis_Workflow A Ethyl 2'-benzoyl-4'-chloro- mesoxalanilate 2-oxime B Reduction with Zn/Acetic Acid A->B C Intermediate B->C D Cyclization (Reflux in Benzene/Acetic Acid) C->D E Crude Product D->E F Purification (Crystallization) E->F G Ethyl 7-chloro-1,3-dihydro-5-phenyl- 2H-1,4-benzodiazepin-2-one-3-carboxylate F->G GABA_Signaling cluster_receptor GABAA Receptor cluster_neuron Postsynaptic Neuron GABA GABA Receptor GABAA Receptor GABA->Receptor Binds BZD This compound (Benzodiazepine) BZD->Receptor Binds (Allosteric site) Cl_channel Chloride Channel (Opens) Receptor->Cl_channel Increases frequency of opening Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Cl- influx Inhibition Reduced Neuronal Excitability (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition EPM_Workflow A Animal Acclimatization B Drug Administration (this compound or Vehicle) A->B C Placement in Center of Elevated Plus Maze B->C D Behavioral Recording (5 minutes) C->D E Data Analysis D->E F Anxiolytic Effect Assessment E->F Increased time and entries in open arms

References

The Discovery and Development of Ethyl Dirazepate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi-Winthrop, characterized by its anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is understood to be the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor. This document provides a technical guide to the available information on the discovery and development of this compound, including its chemical properties, synthesis, and purported pharmacological effects. Due to the limited publicly available data, this paper also highlights the significant gaps in the quantitative pharmacological and pharmacokinetic characterization of this compound.

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety and sleep disorders. Their discovery revolutionized psychiatric and neurological medicine. This compound emerged from the extensive research and development efforts within this chemical class by Sanofi-Winthrop.[1] It is structurally identified as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Despite its development, detailed preclinical and clinical data for this compound are not widely available in the public domain, suggesting its development may not have progressed to late-stage clinical trials or regulatory approval. This guide synthesizes the accessible information to provide a foundational understanding for researchers interested in this compound or related benzodiazepine derivatives.

Chemical Properties and Synthesis

Chemical Structure and Properties
PropertyValue
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[1]
Molecular Formula C₁₈H₁₄Cl₂N₂O₃
Molar Mass 377.22 g/mol
CAS Number 23980-14-5[1]
Synthesis

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This mechanism is characteristic of the benzodiazepine class.

GABA-A Receptor Modulation

The binding of benzodiazepines to a specific site on the GABA-A receptor, distinct from the GABA binding site, enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this drug class.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A binds Ethyl_Dirazepate This compound Ethyl_Dirazepate->GABA_A potentiates Binding_Assay_Workflow Start Start: Brain Tissue Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Start->Membrane_Prep Incubation Incubation with [³H]-Ligand and this compound Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 and Ki Calculation) Scintillation->Analysis End End: Determine Binding Affinity Analysis->End EPM_Workflow Start Start: Animal Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Start->Drug_Admin Placement Placement on Elevated Plus Maze Drug_Admin->Placement Exploration 5-minute Exploration Period Placement->Exploration Data_Collection Record Arm Entries and Time Exploration->Data_Collection Analysis Statistical Analysis of Anxiolytic Effect Data_Collection->Analysis End End: Assess Anxiolytic Activity Analysis->End

References

Ethyl dirazepate as a benzodiazepine derivative

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Ethyl Dirazepate, a Benzodiazepine Derivative

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is a benzodiazepine derivative for which there is limited publicly available research.[1] This guide provides a comprehensive overview based on existing information and supplements it with data from the broader class of 1,4-benzodiazepines to illustrate key principles, methodologies, and data profiles relevant to this compound.

Introduction

This compound (C₁₈H₁₄Cl₂N₂O₃) is a benzodiazepine derivative developed by Sanofi-Winthrop.[1][2][3] Like other compounds in its class, it is recognized for its potential anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties.[1] Benzodiazepines are a cornerstone in the treatment of anxiety, insomnia, seizures, and other neurological conditions. They exert their effects by modulating the central nervous system's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).

This document serves as a technical guide, consolidating the available chemical information on this compound and detailing the established pharmacological context, experimental protocols, and data frameworks applicable to its study.

Chemical Profile and Synthesis

This compound is characterized by the core benzodiazepine structure: a fusion of a benzene ring and a diazepine ring. Its systematic name and molecular details are summarized below.

PropertyValueReference
Molecular Formula C₁₈H₁₄Cl₂N₂O₃
Molecular Weight 377.22 g/mol
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylateN/A
CAS Number 23980-14-5

Synthesis Overview: The synthesis of this compound generally follows established routes for benzodiazepine synthesis. Key steps typically include:

  • Precursor Assembly: The process starts with substituted phenyl compounds and hydrazine derivatives.

  • Cyclization: A crucial step involves the acid- or base-catalyzed cyclization of precursors to form the seven-membered diazepine ring, creating the core benzodiazepine framework.

  • Esterification: The final stage involves attaching the ethyl carboxylate group at the 3-position of the benzodiazepine ring, yielding the final this compound compound.

Pharmacology: Mechanism of Action

This compound's biological activity is attributed to its function as a positive allosteric modulator of the GABA-A receptor. This mechanism is the hallmark of the benzodiazepine class.

GABA-A Receptor Modulation: The GABA-A receptor is a ligand-gated ion channel permeable to chloride ions (Cl⁻). When GABA binds to its site on the receptor, the channel opens, allowing Cl⁻ to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus inhibiting neurotransmission.

Benzodiazepines, including this compound, bind to a distinct regulatory site on the GABA-A receptor, located at the interface between the α and γ subunits. This binding does not open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound. The resulting increase in Cl⁻ conductance leads to potent central nervous system depression, manifesting as anxiolytic, sedative, muscle-relaxant, and anticonvulsant effects.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) ion_channel Chloride (Cl⁻) Channel GABA_A->ion_channel Opens GABA GABA GABA_A->GABA Increases affinity for hyperpolarization Neuronal Hyperpolarization (Inhibition) ion_channel->hyperpolarization Cl⁻ Influx GABA->GABA_A Binds to β subunit BZD This compound (Benzodiazepine) BZD->GABA_A Binds to α/γ interface (Allosteric Site) BZD->ion_channel Enhances GABA effect, ↑ Channel Opening Frequency

Caption: Mechanism of action of this compound at the GABA-A receptor.

Pharmacokinetics and Metabolism

Specific pharmacokinetic data for this compound is not extensively documented. However, its metabolic pathway can be logically inferred from its chemical structure (an ethyl ester) and by comparison with related long-acting benzodiazepines like Delorazepam.

Absorption, Distribution, Metabolism, and Excretion (ADME):

  • Absorption: Like most benzodiazepines, it is expected to be well-absorbed orally.

  • Distribution: Being lipophilic, it would readily cross the blood-brain barrier to act on the central nervous system.

  • Metabolism: The primary metabolic step for this compound is likely the hydrolysis of its ethyl ester group by hepatic enzymes (esterases) to form its corresponding carboxylic acid, "dirazepate." This active metabolite may then undergo further phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) reactions before excretion. The active metabolite of delorazepam is lorazepam, suggesting a potential for complex metabolic cascades.

  • Excretion: Metabolites are primarily excreted renally.

Metabolism_Pathway Ethyl_Dirazepate This compound Dirazepate Dirazepate (Carboxylic Acid Metabolite) Ethyl_Dirazepate->Dirazepate Ester Hydrolysis (Hepatic Esterases) Hydroxylated Phase I Metabolites (e.g., Hydroxylated) Dirazepate->Hydroxylated CYP450 Oxidation Glucuronide Phase II Conjugates (Glucuronides) Dirazepate->Glucuronide UGT Conjugation Hydroxylated->Glucuronide UGT Conjugation Excretion Renal Excretion Glucuronide->Excretion

Caption: A plausible metabolic pathway for this compound.

Illustrative Pharmacokinetic Data (Delorazepam): Due to the absence of specific data for this compound, the parameters for the structurally similar benzodiazepine, Delorazepam, are provided for context.

ParameterValueNote
Bioavailability ~77-87% (Oral)High absorption after oral administration.
Time to Peak Plasma 1 - 2 hoursReaches maximum concentration quickly.
Elimination Half-Life 80 - 115 hoursVery long-acting, leading to accumulation.
Primary Metabolism Hepatic; active metabolite is Lorazepam

Experimental Protocols and Quantitative Analysis

To characterize a novel benzodiazepine such as this compound, a radioligand receptor binding assay is a fundamental experiment to determine its affinity for the benzodiazepine binding site on the GABA-A receptor.

Protocol: Radioligand Competition Binding Assay This protocol is a representative method for determining the binding affinity (Ki) of an unlabeled compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-Flumazenil) from the GABA-A receptor.

1. Materials and Reagents:

  • Receptor Source: Rat cortical membrane preparation containing GABA-A receptors.

  • Radioligand: [³H]-Flumazenil (a high-affinity benzodiazepine site antagonist).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-Specific Binding (NSB) Agent: High concentration of an unlabeled benzodiazepine like Diazepam (e.g., 10 µM) to saturate all specific binding sites.

  • Equipment: Centrifuge, liquid scintillation counter, 96-well plates.

2. Procedure:

  • Preparation: Prepare assay plates on ice. Add buffer, radioligand, and either the test compound, buffer (for total binding), or the NSB agent to designated wells.

  • Incubation: Add the membrane preparation (e.g., 100 µg of protein) to each well to initiate the binding reaction. Incubate the mixture for a specified time (e.g., 35 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration or centrifugation (e.g., 1500g for 4 min at 4°C) to separate bound from unbound radioligand.

  • Quantification: Wash the pellet/filter to remove residual unbound ligand. Measure the radioactivity of the bound ligand using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Binding Reaction cluster_sep 3. Separation & Quantification cluster_analysis 4. Data Analysis A Add Reagents to Plate: - Buffer - [³H]-Flumazenil (Radioligand) - Test Compound (this compound) B Add Receptor Source (Rat Cortical Membranes) A->B C Incubate (e.g., 35 min at 30°C) B->C D Terminate by Centrifugation (Separate Bound vs. Free Ligand) C->D E Wash Pellet & Measure Radioactivity (Scintillation Counting) D->E F Calculate Specific Binding (Total - Non-Specific) E->F G Plot Dose-Response Curve F->G H Determine IC₅₀ and Ki G->H

Caption: Workflow for a benzodiazepine radioligand binding assay.

Illustrative Binding Affinity Data: The following table presents binding affinities (Ki) for several common benzodiazepines at the GABA-A receptor benzodiazepine site. These values illustrate the typical potency range for this class of compounds.

CompoundKi (nM) at α₁β₂γ₂Reference
Diazepam~1.53
Flunitrazepam~1.0
Clonazepam~0.3N/A
Lorazepam~1.2N/A

Note: Data is compiled from various sources and receptor subtype specifics may vary. The Ki for this compound is not publicly available.

Conclusion

This compound is a classic benzodiazepine derivative with expected anxiolytic and hypnotic properties stemming from its positive allosteric modulation of the GABA-A receptor. While specific preclinical and clinical data are scarce, its behavior can be reliably predicted based on the extensive knowledge of the benzodiazepine class. Its structure as an ethyl ester suggests it likely functions as a prodrug, undergoing hydrolysis to an active carboxylic acid metabolite. Further research, beginning with foundational experiments such as receptor binding assays and pharmacokinetic profiling, would be necessary to fully characterize its therapeutic potential and place it accurately within the clinical landscape of sedative-hypnotic agents.

References

In Vivo Effects of Ethyl Dirazepate: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

Ethyl dirazepate, developed by Sanofi Winthrop, is recognized for its potential as an anxiolytic and hypnotic agent.[1][2] Like other benzodiazepines, its mechanism of action is understood to involve the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased neuronal inhibition in the central nervous system.[3] However, beyond this general mechanistic understanding, specific preclinical data on its efficacy and safety profile in animal models remains largely unpublished or inaccessible.

In contrast, a significant body of research exists for a structurally related compound, ethyl loflazepate. Studies on ethyl loflazepate have detailed its behavioral effects, metabolism, and pharmacokinetic profile in various animal models, including rats, dogs, and baboons.[4][5] This research on a similar compound may offer some insights into the potential pharmacological profile of this compound, but direct extrapolation of data is not scientifically valid.

Due to the lack of specific data for this compound, it is not possible to fulfill the request for a detailed technical guide with quantitative data tables and specific experimental protocols for this compound. The following sections provide a general overview of the expected pharmacological action based on its classification as a benzodiazepine.

General Mechanism of Action of Benzodiazepines

Benzodiazepines, as a class of drugs, exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. The binding of a benzodiazepine to a specific site on the receptor allosterically increases the affinity of GABA for its own binding site. This enhanced GABA binding leads to a more frequent opening of the chloride ion channel, resulting in hyperpolarization of the neuron and a reduction in its excitability. This widespread neuronal inhibition underlies the anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties of these drugs.

Below is a generalized diagram illustrating the signaling pathway of benzodiazepines.

Benzodiazepine_Mechanism cluster_neuron Postsynaptic Neuron cluster_action Cellular Effect GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel Integral part of receptor Cl_open Chloride Channel (Open) GABA_A->Cl_open Conformational Change GABA GABA GABA->GABA_A Binds BZD This compound (Benzodiazepine) BZD->GABA_A Binds (Allosteric site) Hyperpolarization Neuronal Hyperpolarization Cl_open->Hyperpolarization Cl- Influx Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition

Generalized Benzodiazepine Signaling Pathway

Conclusion

While this compound is identified as a benzodiazepine, a thorough search of scientific databases and literature reveals a significant gap in publicly available in vivo data from animal models. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and precise signaling pathways for this compound cannot be constructed at this time. Researchers and drug development professionals interested in this area may find the extensive literature on the related compound, ethyl loflazepate, to be a useful, albeit indirect, source of information. Further preclinical studies on this compound would be necessary to delineate its specific pharmacological profile.

References

An In-Depth Technical Guide to the Potential Therapeutic Applications of Ethyl Dirazepate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Ethyl dirazepate is scarce in publicly available scientific literature. There is a notable absence of comprehensive preclinical and clinical trial data for this specific compound. To fulfill the structural and content requirements of this technical guide, the well-characterized benzodiazepine, Diazepam , will be used as a representative proxy. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of Diazepam and are intended to be illustrative of the expected properties and evaluation methods for a compound of this class.

Executive Summary

This compound is a benzodiazepine derivative developed by Sanofi-Winthrop.[1] Like other compounds in this class, it is presumed to exhibit anxiolytic, hypnotic, sedative, muscle-relaxant, and anticonvulsant properties.[2] The primary mechanism of action for benzodiazepines is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the inhibitory effects of GABA in the central nervous system.[1][2] This guide provides a comprehensive overview of the anticipated therapeutic applications, mechanism of action, and potential experimental evaluation protocols for this compound, based on extensive data available for Diazepam.

Molecular Profile

PropertyValueReference
Molecular FormulaC₁₈H₁₄Cl₂N₂O₃[2]
IUPAC Nameethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate
ClassBenzodiazepine

Potential Therapeutic Applications

Based on its classification as a benzodiazepine, this compound is anticipated to be effective in the treatment of a range of neurological and psychiatric conditions.

Anxiety Disorders

Benzodiazepines are widely used for the management of generalized anxiety disorder, panic disorder, and social anxiety disorder. A meta-analysis of 17 double-blind, randomized controlled trials demonstrated that Diazepam is significantly more effective than a placebo in treating neurotic anxiety states.

Insomnia

The hypnotic and sedative effects of benzodiazepines make them suitable for the short-term treatment of insomnia.

Seizure Disorders

Benzodiazepines are used in the management of various seizure disorders, including status epilepticus. Their anticonvulsant properties are attributed to the enhancement of GABAergic inhibition.

Muscle Spasms

The muscle-relaxant properties of benzodiazepines are beneficial in treating muscle spasms associated with various conditions.

Mechanism of Action: GABA-A Receptor Modulation

The therapeutic effects of benzodiazepines are mediated through their interaction with the GABA-A receptor, a ligand-gated ion channel.

Signaling Pathway

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing its affinity for GABA. The increased binding of GABA leads to a higher frequency of chloride channel opening, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to α/β subunit interface BZD This compound (Benzodiazepine) BZD->GABA_A_Receptor Binds to α/γ subunit interface (Positive Allosteric Modulation) Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Increased Cl⁻ Influx

Caption: GABA-A Receptor Signaling Pathway Modulation by Benzodiazepines.

Pharmacokinetics (Based on Diazepam)

The pharmacokinetic profile of a drug is crucial for determining its dosing regimen and understanding its duration of action. The following data for Diazepam illustrates the expected pharmacokinetic properties of a benzodiazepine.

ParameterValueReference
Absorption
Bioavailability (Oral)>90%
Time to Peak Plasma Concentration1 - 1.5 hours
Distribution
Protein Binding98%
Volume of Distribution0.8 - 1.0 L/kg
Metabolism
Primary MetabolitesN-desmethyldiazepam, Temazepam, Oxazepam
Metabolic EnzymesCYP3A4, CYP2C19
Excretion
Elimination Half-life~48 hours
Active Metabolite Half-life (N-desmethyldiazepam)up to 100 hours
Route of ExcretionPrimarily Urine

Preclinical and Clinical Evaluation (Illustrative Examples)

A rigorous evaluation process involving preclinical and clinical studies is necessary to establish the safety and efficacy of any new therapeutic agent.

Preclinical Studies: In Vitro Assays
  • Radioligand Binding Assay: To determine the binding affinity of the compound to the benzodiazepine site on the GABA-A receptor.

  • Electrophysiology (Patch-Clamp): To measure the effect of the compound on GABA-evoked chloride currents in cultured neurons or Xenopus oocytes expressing GABA-A receptors.

Preclinical Studies: In Vivo Animal Models
  • Elevated Plus Maze (EPM): A widely used model to assess anxiolytic activity in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

  • Rotarod Test: To evaluate motor coordination and sedative effects. A decrease in the time a rodent can remain on a rotating rod indicates motor impairment.

Clinical Trials

A multi-phase clinical trial program is required to evaluate the safety and efficacy in humans. A double-blind, placebo-controlled design is the gold standard.

  • Phase I: Assess safety, tolerability, and pharmacokinetics in a small group of healthy volunteers.

  • Phase II: Evaluate efficacy and further assess safety in a larger group of patients with the target condition (e.g., generalized anxiety disorder).

  • Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the drug to commonly used treatments.

Experimental Protocols (Illustrative)

In Vitro: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (source of GABA-A receptors)

  • [³H]-Flumazenil (radioligand)

  • This compound (test compound)

  • Diazepam (positive control)

  • Clonazepam (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine rat brain membranes, [³H]-Flumazenil, and varying concentrations of this compound or control compounds.

  • Incubate to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well to separate bound and unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Brain Membranes - [³H]-Flumazenil - Test Compound Dilutions Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation_Counting Measure Radioactivity with Scintillation Counter Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Calculate IC₅₀ - Determine Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay.

In Vivo: Elevated Plus Maze for Anxiolytic Activity

Objective: To assess the anxiolytic effects of this compound in mice.

Materials:

  • Elevated plus maze apparatus

  • Adult male mice

  • This compound

  • Vehicle control (e.g., saline with a solubilizing agent)

  • Video tracking software

Procedure:

  • Administer this compound or vehicle control to mice (e.g., via intraperitoneal injection) 30 minutes prior to testing.

  • Place each mouse individually in the center of the elevated plus maze.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session with a video camera.

  • Analyze the video to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm.

  • Compare the results between the treated and control groups. An increase in open arm exploration suggests an anxiolytic effect.

EPM_Workflow Start Start Animal_Acclimation Acclimate Mice to Testing Environment Start->Animal_Acclimation Drug_Administration Administer Test Compound or Vehicle Control Animal_Acclimation->Drug_Administration EPM_Test Place Mouse in Elevated Plus Maze (5-minute session) Drug_Administration->EPM_Test Video_Recording Record Behavior with Video Tracking EPM_Test->Video_Recording Data_Analysis Analyze Time and Entries in Open vs. Closed Arms Video_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Elevated Plus Maze Test.

Conclusion

While specific data on this compound is limited, its classification as a benzodiazepine provides a strong foundation for predicting its therapeutic potential and the necessary steps for its evaluation. Based on the extensive research on representative compounds like Diazepam, this compound is expected to be a positive allosteric modulator of the GABA-A receptor with applications in anxiety, insomnia, seizures, and muscle spasms. Further preclinical and clinical studies are required to fully characterize its pharmacological profile, efficacy, and safety.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Ethyl Dirazepate and Related Benzodiazepines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl dirazepate is structurally a benzodiazepine, a class of psychoactive compounds widely used for their therapeutic effects. Accurate quantification of benzodiazepines in biological matrices and pharmaceutical formulations is crucial for clinical monitoring, forensic toxicology, and quality control in drug development. Due to the limited specific literature on "this compound," this document provides comprehensive and detailed analytical methods and protocols that are broadly applicable to the benzodiazepine class. These methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), serve as a robust starting point for the quantification of this compound. It is essential to note that any method must be specifically validated for the target analyte to ensure accuracy and reliability.

Section 1: Sample Preparation

Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte of interest.[1] The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) depends on the sample matrix, required cleanliness of the extract, and available resources.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

SPE is a highly effective technique for cleaning up complex biological samples like plasma, offering high recovery and reproducibility.[2][3]

Objective: To extract benzodiazepines from plasma or serum for chromatographic analysis.

Materials:

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Plasma/serum sample

  • Internal Standard (e.g., Diazepam-d5)

  • Methanol (HPLC grade)

  • Deionized water

  • Acetate buffer (pH 5.0)

  • Elution solvent (e.g., Ethyl acetate:Ammonium hydroxide (98:2))[4]

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma/serum, add the internal standard. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge and allow it to pass through at a slow, steady rate (1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences. Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.[5]

  • Elution: Elute the analytes with 3 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

G cluster_prep Sample Preparation Workflow (SPE) Sample 1. Plasma/Serum Sample + Internal Standard Load 3. Load Sample Sample->Load Condition 2. Condition SPE Cartridge (Methanol, Water) Condition->Load Wash 4. Wash Cartridge (Water, 20% Methanol) Load->Wash Elute 5. Elute Analytes (e.g., Ethyl Acetate/NH4OH) Wash->Elute DryRecon 6. Evaporate & Reconstitute Elute->DryRecon Analysis Ready for HPLC or GC-MS Analysis DryRecon->Analysis

Figure 1. Solid-Phase Extraction (SPE) Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine

LLE is a classic and cost-effective method for extracting drugs from aqueous matrices like urine.

Objective: To extract benzodiazepines from urine for chromatographic analysis.

Materials:

  • Urine sample

  • Internal Standard (e.g., Diazepam-d5)

  • Phosphate buffer (pH 9.0)

  • Extraction solvent (e.g., Ethyl acetate or a mixture of hexane/ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Hydrolysis (for conjugated metabolites): For some benzodiazepine metabolites, an initial hydrolysis step is required. To 1 mL of urine, add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 65°C for 1-2 hours. Allow the sample to cool.

  • Sample Pre-treatment: To the hydrolyzed or non-hydrolyzed urine sample, add the internal standard. Adjust the pH to ~9.0 with a suitable buffer.

  • Extraction: Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Solvent Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Evaporation: Pass the organic extract through a small amount of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC or a derivatizing agent for GC-MS.

Section 2: High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC coupled with a UV detector is a widely used technique for the quantification of benzodiazepines in various samples.

Protocol 3: HPLC-UV Quantification

Objective: To separate and quantify benzodiazepines using a reversed-phase HPLC system with UV detection.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/DAD detector.

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a mixture of phosphate buffer and methanol or acetonitrile. For example, 15mM phosphate buffer:methanol (50:50 v/v).

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Column Temperature: 40 - 50 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 240 or 245 nm, as many benzodiazepines have significant absorbance in this region.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Calibration Standards: Prepare a series of calibration standards of this compound (or a suitable benzodiazepine standard) in the mobile phase, ranging from the expected lower to upper concentration limits.

  • Analysis: Inject the reconstituted sample extracts and the calibration standards into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the analyte by constructing a calibration curve of peak area versus concentration.

G cluster_hplc HPLC-UV Analysis Workflow PreparedSample 1. Prepared Sample Extract HPLC 2. HPLC System (C18 Column, Mobile Phase) PreparedSample->HPLC Detector 3. UV Detector (e.g., 240 nm) HPLC->Detector Data 4. Data Acquisition (Chromatogram) Detector->Data Quant 5. Quantification (Calibration Curve) Data->Quant

Figure 2. HPLC-UV Analysis Workflow.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific method for the analysis of benzodiazepines, often requiring derivatization to improve their volatility and thermal stability.

Protocol 4: GC-MS Quantification

Objective: To separate and quantify benzodiazepines using a GC-MS system.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A capillary column such as a Zebron ZB-5MSi (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 260 °C.

  • Oven Temperature Program: Start at 150°C (hold for 1 min), ramp to 285°C at 10°C/min (hold for 5 min).

  • MS Ion Source Temperature: 250 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Procedure:

  • Derivatization: Many benzodiazepines require derivatization prior to GC analysis. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form t-butyldimethylsilyl (TBDMS) derivatives.

    • To the dried sample extract, add 25 µL of MTBSTFA.

    • Cap the vial and heat at 70°C for 20-30 minutes.

    • Cool the sample before injection.

  • System Preparation: Condition the GC column and ensure the MS is tuned.

  • Calibration Standards: Prepare and derivatize a series of calibration standards in a similar manner to the samples.

  • Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Quantification: Identify the analyte by its retention time and characteristic mass fragments. Quantify using a calibration curve based on the peak area of a specific ion.

Section 4: Data Presentation and Method Validation

Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose. Typical validation parameters for benzodiazepine quantification methods are summarized below. The values presented are representative and should be established specifically for this compound.

Table 1: Typical Validation Parameters for Benzodiazepine Quantification Methods

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) > 0.995> 0.995r² > 0.99
Range 10 - 1000 ng/mL5 - 500 ng/mLDependent on application
Limit of Detection (LOD) ~2-10 ng/mL~1-5 ng/mLS/N ratio > 3
Limit of Quantification (LOQ) ~5-25 ng/mL~2-10 ng/mLS/N ratio > 10
Accuracy (% Recovery) 88 - 113%90 - 110%85 - 115%
Precision (% RSD) < 12%< 15%< 15%

Table 2: Representative Quantitative Data for Benzodiazepine Analysis

Analytical MethodMatrixAnalyteConcentration Range% Recovery% RSD (Precision)
HPLC-UVSoft DrinksDiazepam0.5 - 10 µg/mL93.7 - 108.7%0.45 - 7.69%
HPLC-UVHuman UrineAlprazolam0.2 - 15 ng/µL88 - 113%0.5 - 12%
GC-MSBlood/UrineDiazepamCalib. CurveN/AN/A
HPLC-DADSerumBromazepam0.12 - 0.18 mg/mL91.5 - 99.0%< 2%

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Ethyl Dirazepate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control, stability testing, and pharmacokinetic studies. This application note presents a detailed protocol for the analysis of this compound using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be specific, accurate, and precise, ensuring reliable results for research and quality control purposes.

Quantitative Data Summary

The following tables summarize the validation parameters for the HPLC method, demonstrating its suitability for the quantitative analysis of this compound.

Table 1: Chromatographic Parameters and System Suitability

ParameterValue
Retention Time (t R )~ 6.8 min
Tailing Factor≤ 1.5
Theoretical Plates> 2000

Table 2: Method Validation Data

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD)< 2.0%

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Ammonia Solution (35%, w/w)

  • Water (HPLC Grade)

  • 0.45 µm Membrane Filters

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Methanol:0.05 M Ammonium Acetate (25:45:30, v/v/v), with the pH adjusted to 9.0 with ammonia solution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 20 µL.

  • Run Time: 15 minutes.

3. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Reference Standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Drug Substance: Accurately weigh and dissolve an appropriate amount of the this compound drug substance in methanol to achieve a nominal concentration of 1000 µg/mL. Further dilute with the mobile phase to a final concentration within the linear range (e.g., 50 µg/mL).

  • Pharmaceutical Formulation (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to a single dose of this compound into a suitable volumetric flask.

    • Add a sufficient volume of methanol (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

    • Dilute to the mark with methanol and mix well.

    • Centrifuge a portion of this solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm membrane filter.[1]

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak areas corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Validated_Method Validated & Reliable Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Sensitivity->Validated_Method Robustness->Validated_Method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for In Vivo Administration of Ethyl Dirazepate in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published literature providing specific in vivo administration protocols and quantitative data for Ethyl Dirazepate in rodents is scarce. The following protocols and data are based on general principles of benzodiazepine administration in rodents and may utilize data from the closely related compound, Ethyl Loflazepate, for illustrative purposes. Researchers should conduct dose-ranging studies to determine the optimal dosage and administration parameters for their specific experimental models.

Introduction

This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2][3][4] Like other benzodiazepines, its primary mechanism of action involves enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[3] These application notes provide a general framework for the in vivo administration of this compound to rodents for preclinical research.

Mechanism of Action: GABA-A Receptor Modulation

This compound, as a benzodiazepine, binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding event increases the affinity of GABA for its receptor, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This enhanced inhibitory signaling underlies the anxiolytic, sedative, and other central nervous system effects of benzodiazepines.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Cl_Channel Chloride (Cl-) Channel (Open) GABA_A_Receptor->Cl_Channel Associated with GABA_A_Receptor->Cl_Channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Channel->Hyperpolarization Leads to GABA GABA GABA->GABA_A_Receptor Binds to GABA site Ethyl_Dirazepate This compound Ethyl_Dirazepate->GABA_A_Receptor Binds to Benzodiazepine site

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

Preparation of Dosing Solutions

The choice of vehicle is critical for ensuring the solubility and stability of this compound. Due to its lipophilic nature, a common vehicle for benzodiazepines is a mixture of Dimethyl Sulfoxide (DMSO) and a solubilizing agent like Polyethylene Glycol (PEG) or Tween 80, diluted in saline or water.

Example Vehicle Formulation:

  • 5% DMSO

  • 40% PEG 300

  • 55% Saline

Protocol:

  • Dissolve the required amount of this compound in DMSO first.

  • Add PEG 300 and vortex until the solution is clear.

  • Add saline to the final volume and vortex thoroughly.

  • Prepare fresh on the day of the experiment.

In Vivo Administration Routes

The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental question.

3.2.1. Oral Gavage (PO)

This route mimics clinical administration in humans.

Materials:

  • Animal gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

Protocol:

  • Gently restrain the rodent.

  • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Insert the gavage needle into the esophagus and gently advance it into the stomach.

  • Administer the drug solution slowly.

  • Carefully remove the needle.

3.2.2. Intraperitoneal Injection (IP)

This route allows for rapid absorption into the systemic circulation.

Materials:

  • Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

Protocol:

  • Restrain the rodent in dorsal recumbency, tilting the head slightly downwards.

  • Locate the lower right quadrant of the abdomen to avoid the cecum and bladder.

  • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

  • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the solution.

  • Withdraw the needle and return the animal to its cage.

Experimental_Workflow Start Start Dose_Prep Dose Preparation (this compound in Vehicle) Start->Dose_Prep Administration In Vivo Administration (e.g., Oral Gavage or IP) Dose_Prep->Administration Behavioral_Testing Behavioral Assessment (e.g., Elevated Plus Maze) Administration->Behavioral_Testing Data_Collection Data Collection (e.g., Time in Open Arms) Behavioral_Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

Figure 2: General experimental workflow for in vivo rodent studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of Ethyl Loflazepate in Rodents (Illustrative)

ParameterSpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)Half-life (h)
Ethyl Loflazepate Rat10PO1.025012
Mouse5IP0.54008
Metabolite (Descarboxyloflazepate) Rat10PO4.015024

This data is illustrative and based on typical benzodiazepine profiles. Actual values may vary.

Table 2: Behavioral Effects of Ethyl Loflazepate in Rodent Models of Anxiety (Illustrative)

Behavioral TestSpeciesDose (mg/kg, IP)Outcome MeasureResult
Elevated Plus Maze Mouse1.0% Time in Open ArmsIncreased
1.0Number of Open Arm EntriesIncreased
Light-Dark Box Rat0.5Time in Light CompartmentIncreased
0.5Transitions between CompartmentsIncreased
Open Field Test Rat2.0Locomotor ActivityDecreased

This data is illustrative and based on the known anxiolytic effects of benzodiazepines.

Safety and Ethical Considerations

  • All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

  • Monitor animals for signs of excessive sedation, ataxia, or respiratory depression, especially during dose-ranging studies.

  • The use of appropriate restraining techniques is crucial to minimize stress and potential injury to the animals.

  • Ensure proper needle size and injection volume to prevent tissue damage.

References

Application Notes and Protocols: GABA Receptor Binding Assay for Ethyl Dirazepate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dirazepate is a benzodiazepine derivative with potential therapeutic applications targeting the central nervous system. Benzodiazepines exert their effects by modulating the function of γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the brain.[1] Understanding the binding affinity of novel compounds like this compound to the GABAa receptor is a critical step in drug discovery and development, providing insights into potency and potential therapeutic efficacy.

GABAa Receptor Signaling Pathway

Benzodiazepines, such as this compound, are positive allosteric modulators of the GABAa receptor.[1] They bind to a site on the receptor distinct from the GABA binding site, known as the benzodiazepine site, located at the interface of the α and γ subunits.[1] This binding event does not directly open the chloride ion channel but rather enhances the effect of GABA. When GABA binds to its site on the receptor, it triggers the opening of the channel, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. The binding of a benzodiazepine increases the frequency of the chloride channel opening when GABA is bound, thereby potentiating the inhibitory signal.

GABA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABAa_receptor GABAa Receptor (α, β, γ subunits) Chloride_channel Cl- Channel (Closed) GABAa_receptor->Chloride_channel contains Conformational_change Conformational Change in GABAa Receptor GABA GABA GABA->GABAa_receptor Binds to α/β interface Ethyl_dirazepate This compound (Benzodiazepine) Ethyl_dirazepate->GABAa_receptor Binds to α/γ interface (Allosteric Site) Increased_GABA_affinity Increased Affinity for GABA Ethyl_dirazepate->Increased_GABA_affinity induces Channel_opening Increased Frequency of Cl- Channel Opening Conformational_change->Channel_opening Increased_GABA_affinity->Conformational_change Chloride_influx Cl- Influx Channel_opening->Chloride_influx Hyperpolarization Neuronal Hyperpolarization Chloride_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAa Receptor Signaling Pathway modulated by a Benzodiazepine.

Quantitative Data Presentation

While specific binding data for this compound is not available, the following table presents the binding affinities (Ki) of several common benzodiazepines for the GABAa receptor. This provides a reference for the expected range of potencies for this class of compounds. The Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandTissue SourceKi (nM)Reference
Diazepam[3H]-FlumazenilRat Cortical Membranes1.53
Flunitrazepam[3H]-FlunitrazepamRecombinant α1β3γ2 receptors~6.0
Alprazolam[3H]-FlunitrazepamRecombinant α1β3γ2 receptorsData not specified
Clonazepam[3H]-FlunitrazepamRat Brain MembranesData not specified

Note: The binding affinity of benzodiazepines can vary depending on the specific GABAa receptor subunit composition.

Experimental Protocol: Competitive GABAa Receptor Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the GABAa receptor benzodiazepine site.

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine site antagonist)

  • Receptor Source: Rat cortical membranes or cells stably expressing recombinant human GABAa receptors (e.g., α1β2γ2).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) at 4°C.

  • Non-specific Binding Control: Diazepam (or another high-affinity benzodiazepine) at a high concentration (e.g., 10 µM).

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

Experimental Workflow

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) start->prep_reagents prep_membranes Prepare Receptor Membranes (Homogenization & Centrifugation) prep_reagents->prep_membranes protein_assay Determine Protein Concentration prep_membranes->protein_assay assay_setup Set up Assay Tubes (Total, Non-specific, Competition) protein_assay->assay_setup incubation Incubate at Room Temperature assay_setup->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation data_analysis Data Analysis (Calculate IC50 and Ki) scintillation->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Cell-Based Functional Assays to Determine Ethyl Dirazepate Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dirazepate is a benzodiazepine derivative with expected anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[2] By binding to the benzodiazepine site on the receptor, this compound enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This results in a potentiation of the inhibitory signal in the central nervous system.

These application notes provide detailed protocols for three key cell-based functional assays to characterize the activity of this compound on the GABA-A receptor:

  • Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay: A high-throughput method to measure changes in cell membrane potential as an indicator of GABA-A receptor activation and modulation.

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the benzodiazepine binding site on the GABA-A receptor.

  • Two-Electrode Voltage-Clamp (TEVC) Electrophysiology: A precise method to directly measure the potentiation of GABA-induced chloride currents by this compound in Xenopus oocytes expressing the GABA-A receptor.

Mechanism of Action: this compound and the GABA-A Receptor

This compound, as a positive allosteric modulator, does not activate the GABA-A receptor directly. Instead, it binds to a distinct site from the GABA binding site, increasing the receptor's affinity for GABA. This leads to a more frequent opening of the chloride ion channel, enhancing the inhibitory effect of GABA.

GABA-A Receptor Signaling Pathway cluster_0 Neuronal Membrane GABA_A_Receptor GABA-A Receptor (αβγ subunits) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening GABA GABA GABA->GABA_A_Receptor Binds Ethyl_Dirazepate This compound Ethyl_Dirazepate->GABA_A_Receptor Binds (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx FLIPR Assay Workflow cluster_workflow FLIPR Assay Workflow plate_cells 1. Plate HEK293 cells stably expressing GABA-A receptors (e.g., α1β2γ2) in a 96-well plate incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 3. Load cells with a membrane potential-sensitive dye incubate_cells->load_dye incubate_dye 4. Incubate for 30-60 minutes load_dye->incubate_dye prepare_compounds 5. Prepare compound plate with This compound and controls incubate_dye->prepare_compounds flipr_measurement 6. Measure baseline fluorescence in FLIPR prepare_compounds->flipr_measurement add_compound 7. Add this compound/controls flipr_measurement->add_compound read_fluorescence1 8. Read fluorescence change (Modulator effect) add_compound->read_fluorescence1 add_gaba 9. Add GABA (EC₂₀) read_fluorescence1->add_gaba read_fluorescence2 10. Read fluorescence change (Potentiation) add_gaba->read_fluorescence2 analyze_data 11. Analyze data to determine EC₅₀ read_fluorescence2->analyze_data Radioligand Binding Assay Workflow cluster_workflow Radioligand Binding Assay Workflow prepare_membranes 1. Prepare cell membranes from cells expressing GABA-A receptors assay_setup 2. Set up assay tubes containing: - Cell membranes - [³H]-Flunitrazepam (radioligand) - Varying concentrations of this compound prepare_membranes->assay_setup total_binding 3. Include tubes for total binding (no competitor) assay_setup->total_binding nonspecific_binding 4. Include tubes for non-specific binding (excess unlabeled diazepam) assay_setup->nonspecific_binding incubate 5. Incubate at 4°C for 60-90 minutes total_binding->incubate nonspecific_binding->incubate filtration 6. Terminate the reaction by rapid filtration through glass fiber filters incubate->filtration wash_filters 7. Wash filters with ice-cold buffer filtration->wash_filters scintillation_counting 8. Measure radioactivity on filters using a scintillation counter wash_filters->scintillation_counting data_analysis 9. Calculate specific binding and determine IC₅₀ and Ki values scintillation_counting->data_analysis

References

Application Notes and Protocols for the Preparation of Ethyl Dirazepate Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the preparation, storage, and handling of Ethyl dirazepate solutions intended for in vitro and in vivo experimental applications. This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties, acting as a positive allosteric modulator of GABA-A receptors.[1][2] Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for accurate solution preparation and concentration calculations.

PropertyValueSource
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[2][3]
Molecular Formula C₁₈H₁₄Cl₂N₂O₃[2]
Molecular Weight 377.22 g/mol
CAS Number 23980-14-5
Appearance Solid (Form may vary)N/A
Solubility in DMSO To be determined empirically. A concentration of 40 mg/mL has been suggested as a starting point for similar compounds.N/A
Solubility in Ethanol To be determined empirically.N/A
Storage (Solid) Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).N/A
Stock Solution Storage Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.N/A

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile-filtered

  • Sterile, conical-bottom microcentrifuge tubes or vials (amber or covered in foil)

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration. Note: Since the exact solubility is not published, it is recommended to start with a conservative concentration (e.g., 10 mg/mL) and perform a solubility test if a higher concentration is required.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) and sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize the number of freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for in vitro experiments.

Materials:

  • This compound stock solution in DMSO

  • Sterile phosphate-buffered saline (PBS), cell culture medium, or desired aqueous buffer

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer or medium to achieve the final working concentration. Important: To avoid precipitation, ensure that the final concentration of DMSO in the working solution is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.

  • Mixing: Gently mix the working solution by inversion or gentle vortexing. Avoid vigorous shaking, which can cause foaming of protein-containing media.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately to avoid potential degradation or precipitation of the compound in the aqueous environment.

Visualizations

Experimental Workflow for Solution Preparation

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G Experimental Workflow for Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh this compound Powder B Dissolve in Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Stock Solution Aliquot D->E For each experiment F Serially Dilute in Aqueous Buffer/Medium E->F G Ensure Final DMSO Concentration <0.5% F->G H Use Immediately in Experiment G->H

Caption: Workflow for preparing this compound solutions.

Signaling Pathway of this compound

The diagram below depicts the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.

G This compound Mechanism of Action cluster_0 Neuronal Synapse cluster_1 Cellular Response GABA GABA GABA_A_Receptor GABA-A Receptor (Postsynaptic Membrane) GABA->GABA_A_Receptor Binds ED This compound ED->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Chloride Ion (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Activates Cl_Influx Increased Cl⁻ Influx Chloride_Channel->Cl_Influx Opens Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effects Anxiolytic & Hypnotic Effects Reduced_Excitability->Anxiolytic_Effects Leads to

Caption: GABA-A receptor modulation by this compound.

References

Application Notes and Protocols for Ethyl Dirazepate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl dirazepate is a benzodiazepine derivative with expected anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, with a focus on dosage considerations for assessing its anxiolytic and sedative effects in rodent models.

Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event increases the affinity of the receptor for GABA, leading to a more frequent opening of the associated chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant properties of this drug class.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_effect Cellular Effect cluster_outcome Physiological Outcome GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel opens Cl_influx Cl- Influx Cl_channel->Cl_influx GABA GABA GABA->GABA_A binds BZD This compound (Benzodiazepine) BZD->GABA_A binds (allosteric site) Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolysis Reduced_Excitability->Anxiolysis Sedation Sedation Reduced_Excitability->Sedation

Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.

Preclinical Dosage Considerations (Rodent Models)

The following tables provide hypothetical dosage ranges for this compound, extrapolated from preclinical studies of ethyl loflazepate in rats. These should be used as a guide for initial dose-finding experiments.

Behavioral Effects
Behavioral EndpointSpeciesRoute of AdministrationEffective Dose Range (Estimated)Reference Compound & Notes
AnxiolyticRatIntraperitoneal (i.p.)1 - 5 mg/kgEthyl loflazepate showed a threshold anxiolytic dose of 1 mg/kg in an approach-avoidance conflict test.[3]
Sedative/Motor ImpairmentRatIntraperitoneal (i.p.)10 - 20 mg/kgEthyl loflazepate demonstrated sedative effects at 16 mg/kg in the same study.[3] It was found to be less potent than diazepam in impairing rotarod performance.[4]
Toxicological Data
ParameterSpeciesRoute of AdministrationValueReference Compound & Notes
LD₀ (Lethal Dose, 0%)Rat, MouseOral> 4 g/kgEthyl loflazepate exhibited very low acute oral toxicity.
LD₅₀ (Lethal Dose, 50%)Rat, MouseIntraperitoneal (i.p.)645 mg/kgReflects higher systemic exposure with i.p. administration.

Experimental Protocols

The following are detailed protocols for assessing the anxiolytic and sedative properties of this compound in rodents.

Assessment of Anxiolytic Activity: Elevated Plus-Maze (EPM)

Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of open versus closed arms of an elevated plus-maze. Anxiolytic compounds typically increase the time spent in and entries into the open arms.

Materials:

  • Elevated Plus-Maze apparatus

  • Rodents (rats or mice)

  • This compound

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Positive control: Diazepam (e.g., 2 mg/kg)

  • Syringes and needles for administration

  • Video tracking software

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound (e.g., 1, 3, 5 mg/kg, i.p.), vehicle, or diazepam to different groups of animals.

    • Allow for a 30-minute pre-treatment period before testing.

  • Testing:

    • Place the animal in the center of the EPM, facing a closed arm.

    • Start the video recording and allow the animal to explore the maze for 5 minutes.

  • Data Collection:

    • Using the video tracking software, quantify the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Total distance traveled.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] * 100.

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] * 100.

    • Compare the treatment groups to the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Assessment of Sedative/Motor-Coordinating Effects: Rotarod Test

Objective: To assess the sedative and motor-impairing effects of this compound by measuring the ability of a rodent to remain on a rotating rod.

Materials:

  • Rotarod apparatus

  • Rodents (rats or mice)

  • This compound

  • Vehicle

  • Positive control: Diazepam (e.g., 5 mg/kg)

  • Syringes and needles for administration

  • Timer

Procedure:

  • Training:

    • On the day before the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for several trials until they can consistently remain on the rod for at least 60-120 seconds.

  • Drug Administration:

    • Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.), vehicle, or diazepam to different groups of animals.

  • Testing:

    • At various time points post-injection (e.g., 30, 60, 90 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod (in seconds). If the animal clings to the rod and makes a full passive rotation, this is also considered a fall.

    • A cut-off time (e.g., 300 seconds) should be set.

  • Data Analysis:

    • Compare the latency to fall for the treatment groups to the vehicle control group at each time point using appropriate statistical analysis.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Animal Acclimation (60 min) Dosing Drug Administration (i.p.) Acclimation->Dosing Drug_Prep Drug Preparation (this compound, Vehicle, Control) Drug_Prep->Dosing Pre_treatment Pre-treatment Period (30 min) Dosing->Pre_treatment EPM Elevated Plus-Maze (Anxiolytic Assay) Pre_treatment->EPM Rotarod Rotarod Test (Sedative/Motor Assay) Pre_treatment->Rotarod Data_Collection Video Tracking & Latency Recording EPM->Data_Collection Rotarod->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Figure 2: General experimental workflow for preclinical behavioral assessment.

References

Techniques for Studying Ethyl Dirazepate Metabolism In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro investigation of Ethyl dirazepate metabolism. Given the limited specific data on this compound, this guide presents generalized methodologies adapted from studies of similar benzodiazepines. These protocols are intended to serve as a comprehensive starting point for researchers to develop and validate specific assays for this compound.

Introduction to this compound Metabolism

This compound is a benzodiazepine derivative. Like other drugs in this class, it is anticipated to undergo extensive metabolism in the liver, primarily mediated by the Cytochrome P450 (CYP) enzyme system.[1][2][3] The metabolic pathways likely involve modifications such as hydroxylation, N-dealkylation, and reduction of the nitro group, followed by Phase II conjugation reactions, such as glucuronidation, to facilitate excretion.[4][5] Understanding the metabolic profile of this compound is crucial for predicting its pharmacokinetic properties, potential drug-drug interactions, and overall safety profile.

In vitro models are essential tools in early drug development to investigate metabolic stability and identify key metabolites. The primary systems used for these studies are:

  • Human Liver Microsomes (HLM): Subcellular fractions of the liver endoplasmic reticulum, rich in Phase I enzymes like CYPs.

  • Hepatocytes: Intact liver cells containing both Phase I and Phase II enzymes, offering a more physiologically relevant model.

  • Recombinant Human CYP Enzymes: Individual CYP enzymes expressed in a cellular system, used to identify the specific enzymes responsible for metabolism.

Key In Vitro Assays for Metabolic Profiling

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the intrinsic clearance (CLint) of this compound by measuring its rate of disappearance when incubated with HLMs.

Objective: To assess the susceptibility of this compound to metabolism by hepatic Phase I enzymes and to calculate its metabolic half-life (t1/2) and intrinsic clearance.

Protocol: Microsomal Stability Assay

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and dilute to the desired starting concentration in phosphate buffer.

    • Thaw human liver microsomes on ice. Dilute to the final desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes and this compound solution. Pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

Data Analysis:

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Metabolite Identification in Hepatocytes

This assay utilizes intact hepatocytes to identify the major Phase I and Phase II metabolites of this compound.

Objective: To elucidate the primary metabolic pathways of this compound by identifying the structures of its metabolites.

Protocol: Hepatocyte Metabolism and Metabolite Identification

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Collagen-coated plates

  • This compound

  • Acetonitrile (ACN)

  • Incubator (37°C, 5% CO2)

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture:

    • Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours).

  • Incubation:

    • Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1-10 µM).

    • Incubate for a specified period (e.g., up to 24 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Sample Collection:

    • At selected time points, collect both the cell culture medium and the cell lysate (after washing and lysing the cells).

    • Stop the enzymatic activity by adding cold acetonitrile.

  • Sample Processing:

    • Centrifuge the samples to remove cell debris.

    • Combine and concentrate the supernatant if necessary.

  • Analysis:

    • Analyze the samples using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.

CYP Reaction Phenotyping with Recombinant Enzymes

This assay identifies the specific CYP isoforms responsible for the metabolism of this compound.

Objective: To determine the contribution of individual CYP enzymes to the overall metabolism of this compound.

Protocol: CYP Reaction Phenotyping

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) co-expressed with cytochrome P450 reductase.

  • This compound

  • NADPH

  • Phosphate buffer (pH 7.4)

  • Specific chemical inhibitors for each CYP isoform (for confirmation)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate this compound with each individual recombinant CYP enzyme in the presence of NADPH.

    • Run parallel incubations with known selective chemical inhibitors to confirm the results.

    • A control incubation without NADPH should also be included.

  • Analysis:

    • After a set incubation time, terminate the reactions and process the samples as described in the microsomal stability assay.

    • Analyze the formation of metabolites or the depletion of the parent compound using LC-MS/MS.

Data Analysis:

  • Compare the rate of metabolism across the different CYP isoforms to identify the primary enzymes involved.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables.

Table 1: Metabolic Stability of this compound in Human Liver Microsomes (Hypothetical Data)

ParameterValue
Microsomal Protein Conc.0.5 mg/mL
This compound Conc.1 µM
Half-Life (t1/2)25 min
Intrinsic Clearance (CLint)55.4 µL/min/mg

Table 2: Putative Metabolites of this compound Identified in Human Hepatocytes (Hypothetical Data)

Metabolite IDProposed Biotransformationm/z
M1Hydroxylation[Parent + 16]
M2N-Deethylation[Parent - 28]
M3Nitro-reduction[Parent - 30 + 2H]
M4Glucuronidation of M1[M1 + 176]

Table 3: Relative Contribution of CYP Isoforms to this compound Metabolism (Hypothetical Data)

CYP Isoform% Metabolism
CYP1A2< 5%
CYP2C915%
CYP2C1945%
CYP2D6< 5%
CYP3A435%

Visualizations

Diagram 1: Experimental Workflow for In Vitro Metabolism Studies

workflow cluster_assays In Vitro Metabolism Assays cluster_analysis Analysis cluster_results Key Outputs microsomes Metabolic Stability (Human Liver Microsomes) lcms LC-MS/MS Analysis microsomes->lcms hepatocytes Metabolite Identification (Hepatocytes) hepatocytes->lcms recombinant Reaction Phenotyping (Recombinant CYPs) recombinant->lcms data Data Interpretation lcms->data clint Intrinsic Clearance (CLint) Half-Life (t1/2) data->clint metabolites Metabolite Profile & Pathways data->metabolites cyp CYP Contribution data->cyp

Caption: Workflow for in vitro metabolism studies of this compound.

Diagram 2: Proposed Metabolic Pathway of this compound

metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound m1 M1: Hydroxylated Metabolite parent->m1 CYP2C19, CYP3A4 (Hydroxylation) m2 M2: N-Deethylated Metabolite parent->m2 CYP3A4 (N-Deethylation) m3 M3: Nitro-reduced Metabolite parent->m3 Nitroreductases m4 M4: Glucuronide Conjugate m1->m4 UGTs

Caption: Proposed metabolic pathways for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ethyl Dirazepate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl Dirazepate synthesis.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Final Product Incomplete Cyclization: The formation of the benzodiazepine ring is a critical step and may be inefficient under the chosen conditions.Catalyst Choice: Consider using an effective acid catalyst. While the provided protocol uses acetic acid, other catalysts like heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) or solid acid catalysts (e.g., H-MCM-22) have been shown to improve yields in benzodiazepine synthesis.[1][2] • Reaction Temperature and Time: Ensure the reflux in benzene and acetic acid is carried out for a sufficient duration (e.g., 2 hours as specified in a similar synthesis).[3] For other catalytic systems, optimization of temperature and reaction time may be necessary. Some reactions can be completed in 1-3 hours at room temperature with an appropriate catalyst.[2]
Degradation of Starting Material or Intermediates: The starting materials or key intermediates may be unstable under the reaction conditions.Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. • Temperature Control: Avoid excessive temperatures that could lead to decomposition.
Inefficient Reduction of the Oxime: The initial reduction step using zinc dust and acetic acid may not have gone to completion.Activation of Zinc: Ensure the zinc dust is of high purity and activated if necessary. • Controlled Addition: Add the acetic acid dropwise to maintain control over the reaction rate and temperature.[3]
Presence of Multiple Impurities in the Final Product Side Reactions: Competing side reactions are common in benzodiazepine synthesis.Control of Stoichiometry: Use precise molar ratios of reactants to minimize the formation of byproducts. • Purification Method: Employ column chromatography for purification. The choice of solvent system for chromatography is crucial for separating the desired product from impurities. A non-polar/polar solvent system like hexane/ethyl acetate is often a good starting point.
Incomplete Reaction: Unreacted starting materials or intermediates will contaminate the final product.Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to ensure it goes to completion. • Extended Reaction Time: If the reaction is proceeding slowly, consider extending the reaction time.
Difficulty in Product Isolation/Purification Product Solubility: The product may have poor solubility in the crystallization solvent, leading to low recovery.Solvent Screening: Experiment with different solvents or solvent mixtures for crystallization to find one that provides a good balance of solubility at high temperature and insolubility at low temperature. The reference protocol suggests alcohol for crystallization.
Persistent Impurities: Some impurities may co-crystallize with the product.Recrystallization: Perform multiple recrystallizations to improve purity. • Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a 1,4-benzodiazepine derivative, typically involves a multi-step process. A common route begins with a substituted 2-aminobenzophenone derivative which undergoes a series of reactions to build the seven-membered diazepine ring. A key step is the cyclization to form the benzodiazepine core. The final step is often an esterification to introduce the ethyl carboxylate group at the 3-position.

Q2: How can I improve the yield of the cyclization step?

A2: The cyclization to form the benzodiazepine ring is often the most challenging step. To improve the yield, consider the following:

  • Catalyst Selection: The choice of catalyst is critical. While traditional methods may use acetic acid, modern approaches have shown that solid acid catalysts like H-MCM-22 or heteropolyacids can significantly improve yields and reduce reaction times.

  • Reaction Conditions: Optimizing the solvent, temperature, and reaction time is crucial. Some newer methods allow the reaction to proceed at room temperature.

  • Water Removal: In condensation reactions, the removal of water can drive the equilibrium towards the product. Using a Dean-Stark apparatus or a drying agent may be beneficial.

Q3: What are some common side reactions to be aware of?

A3: In benzodiazepine synthesis, several side reactions can occur, leading to the formation of impurities. These can include incomplete cyclization, dimer formation, or rearrangements. The specific side products will depend on the chosen synthetic route and reaction conditions. Careful control of stoichiometry and reaction parameters is essential to minimize these.

Q4: What is the best way to monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The disappearance of the starting material spot is a good indication that the reaction is complete.

Q5: What are the recommended purification techniques for this compound?

A5: The final product is typically purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Alcohol is a suggested solvent for a similar compound.

  • Column Chromatography: For more challenging purifications, column chromatography using silica gel is recommended. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is often effective.

Experimental Protocols

Synthesis of Ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate (this compound)

This protocol is adapted from the synthesis of a closely related analog, ethyl 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one-3-carboxylate.

Step 1: Reduction of the Oxime Intermediate

  • In a round-bottom flask, dissolve 2 g of ethyl 2'-(2-chlorobenzoyl)-4'-chloro-mesoxalanilate 2-oxime in 40 ml of methylene chloride.

  • Add 2 g of zinc dust to the solution.

  • With stirring, add 4 ml of glacial acetic acid dropwise over 5 minutes.

  • Continue stirring the mixture at room temperature for 1 hour.

  • Filter the reaction mixture to remove the zinc residue.

  • Evaporate the filtrate to dryness under reduced pressure.

Step 2: Cyclization to form the Benzodiazepine Ring

  • To the residue from Step 1, add 20 ml of benzene and 2 ml of glacial acetic acid.

  • Heat the mixture to reflux and maintain reflux for 2 hours.

  • After cooling, wash the reaction mixture with a 10% sodium carbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol.

  • Collect the crystals by filtration. Further product may be obtained from the mother liquor.

Data Presentation

Table 1: Comparison of Catalysts for Benzodiazepine Synthesis

CatalystSubstratesSolventTemperatureTimeYield (%)Reference
H₅PMo₁₀V₂O₄₀Ketimine intermediates and aldehydesEthanolReflux1-2 h85-95
H-MCM-22o-phenylenediamine and ketonesAcetonitrileRoom Temp1-3 hup to 87
Acetic Acid2-aminobenzophenone derivativeBenzeneReflux2 hNot specified

Visualizations

General Synthesis Pathway

Synthesis_Pathway A Substituted 2-Aminobenzophenone Derivative B Oxime Intermediate A->B Reaction with Ethyl Mesoxalate and Hydroxylamine C Reduced Intermediate B->C Reduction (e.g., Zn/Acetic Acid) D This compound C->D Cyclization (e.g., Acetic Acid/Heat)

Caption: General synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Reaction Check_Reagents Assess Reagent Purity and Stoichiometry Start->Check_Reagents Analyze_Impurities Characterize Impurities (TLC, NMR, MS) Start->Analyze_Impurities Optimize_Cyclization Optimize Cyclization Step (Catalyst, Solvent) Check_Reaction->Optimize_Cyclization Check_Reagents->Optimize_Cyclization Optimize_Purification Refine Purification Method (Recrystallization, Chromatography) Analyze_Impurities->Optimize_Purification Success Improved Yield and Purity Optimize_Cyclization->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Ethyl Dirazepate Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Ethyl dirazepate in aqueous solutions. The information is presented in a practical, question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2][3] Like many benzodiazepines, it is a lipophilic molecule, which often results in poor water solubility. This low aqueous solubility can significantly hinder its use in in-vitro and in-vivo experiments, affecting bioavailability and leading to challenges in formulation development.

Q2: Is there any available data on the aqueous solubility of this compound?

Specific quantitative data on the aqueous solubility of this compound is limited in publicly available literature. However, based on its structural similarity to other benzodiazepines, it is expected to have very low water solubility. For instance, the aqueous solubility of a similar benzodiazepine, diazepam, is reported to be in the range of 0.04 to 0.05 mg/mL at 25°C.[4][5]

Q3: What are the initial signs of solubility problems with this compound in my experiments?

Common indicators of solubility issues include:

  • Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.

  • Inconsistent Results: High variability in experimental data, which may be due to undissolved compound.

  • Low Bioavailability: In in-vivo studies, poor absorption and low plasma concentrations.

  • Difficulty in Stock Solution Preparation: Inability to dissolve the desired amount of this compound in the chosen solvent.

Troubleshooting Guide

Issue 1: My this compound is precipitating out of my aqueous buffer.

Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous medium.

Solutions:

  • pH Adjustment: For weakly basic or acidic compounds, altering the pH of the solution can increase the proportion of the ionized, more soluble form. However, the effect of pH on the solubility of benzodiazepines like lorazepam has been shown to be minimal in some cases.

  • Co-solvents: Introducing a water-miscible organic solvent can significantly increase the solubility of lipophilic compounds.

  • Surfactants: Using a surfactant to form micelles can encapsulate the hydrophobic drug and increase its apparent solubility.

  • Complexation: Employing cyclodextrins to form inclusion complexes is a common strategy to enhance the solubility of poorly soluble drugs.

Issue 2: I am observing high variability in my in-vitro assay results.

Possible Cause: Inconsistent dissolution of this compound in the assay medium is leading to variable effective concentrations.

Solutions:

  • Optimize Stock Solution: Ensure your initial stock solution in an organic solvent (like DMSO or ethanol) is fully dissolved before diluting into the aqueous medium.

  • Sonication: Briefly sonicate the final aqueous solution to aid in the dispersion and dissolution of any microscopic particles.

  • Pre-dissolution in a suitable vehicle: For in-vivo studies, a common approach is to use a vehicle mixture. A suggested starting point is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.

Quantitative Data Summary

While specific data for this compound is scarce, the following table summarizes solubility information for the related benzodiazepine, diazepam, to provide a general reference.

Solvent SystemSolubility of Diazepam (mg/mL)Reference(s)
Water for Injection (WFI)0.041
5% Dextrose Injection0.04 - 0.05
0.9% Sodium Chloride Injection0.04 - 0.05
Lactated Ringer's Injection0.04 - 0.05
Polyethylene Glycol 200 (PEG 200) + Water MixturesSolubility increases exponentially with the addition of PEG 200.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol describes a general method for preparing an aqueous solution of this compound using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • Phosphate Buffered Saline (PBS) or desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a high-concentration stock solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO or ethanol. For example, prepare a 10 mg/mL stock solution.

  • Vortex: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but caution should be exercised to avoid degradation.

  • Serial Dilution: Perform serial dilutions of the stock solution with the same organic solvent to achieve an intermediate concentration.

  • Final Dilution: Add the organic stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while vortexing to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid solvent effects in biological assays.

  • Observe for Precipitation: Visually inspect the solution for any signs of precipitation. If cloudiness occurs, sonication for 5-10 minutes may help. If precipitation persists, a lower final concentration or a different solubilization method may be required.

Protocol 2: Preparation of an In-Vivo Formulation

This protocol is adapted from a common vehicle formulation for administering poorly soluble compounds to animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline or PBS

  • Sterile vials

Procedure:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • Add PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 1 part DMSO to 6 parts PEG300.

  • Add Tween 80: Add Tween 80 to the mixture and mix until clear. A common ratio is 1 part Tween 80 to the initial 1 part of DMSO.

  • Add Saline/PBS: Slowly add saline or PBS to the mixture while mixing to reach the final desired volume and concentration. A common final formulation might be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Final Check: The final formulation should be a clear solution. If any precipitation is observed, the formulation may need to be adjusted.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Start with This compound Powder stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->stock dilute Dilute into Aqueous Buffer stock->dilute observe Observe for Precipitation dilute->observe clear Clear Solution (Experiment Ready) observe->clear No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Implement Troubleshooting: - Lower Concentration - Use Co-solvents/Surfactants - Adjust pH precipitate->troubleshoot troubleshoot->dilute

Caption: Experimental workflow for preparing aqueous solutions of this compound.

decision_tree cluster_invitro In-Vitro Experiment cluster_invivo In-Vivo Experiment cluster_further Further Options start Solubility Issue with This compound? q_solvent Is final organic solvent conc. >1%? start->q_solvent In-Vitro q_formulation Using a vehicle? start->q_formulation In-Vivo a_reduce_solvent Reduce solvent conc. or change method q_solvent->a_reduce_solvent Yes a_co_solvent Try Co-solvent System (Protocol 1) q_solvent->a_co_solvent No end Proceed with Experiment a_reduce_solvent->end Solution Clear a_co_solvent->end Solution Clear further_options Still Issues? Consider: - Cyclodextrins - Surfactants - Lipid-based formulations a_co_solvent->further_options Precipitation a_vehicle Use Vehicle Formulation (Protocol 2) q_formulation->a_vehicle No a_optimize_vehicle Optimize Vehicle Ratios q_formulation->a_optimize_vehicle Yes, still issues a_vehicle->end Solution Clear a_optimize_vehicle->end Solution Clear a_optimize_vehicle->further_options Precipitation

Caption: Decision tree for troubleshooting this compound solubility issues.

References

Ethyl Dirazepate Stability & Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing and degradation product analysis of ethyl dirazepate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which drug class does it belong? A1: this compound is a benzodiazepine derivative developed for its potential anxiolytic and hypnotic properties. Like other benzodiazepines, its stability is a critical quality attribute that must be thoroughly evaluated during drug development.

Q2: What are the primary objectives of a forced degradation study for this compound? A2: Forced degradation (or stress testing) studies are essential for several reasons:

  • To identify likely degradation products: This helps in understanding the potential impurities that may arise during storage.[1]

  • To establish degradation pathways: Elucidating the chemical breakdown process of the molecule provides insights into its intrinsic stability.[1]

  • To develop and validate stability-indicating analytical methods: The study demonstrates that the chosen analytical method can accurately separate and quantify the intact drug from its degradation products.[2]

Q3: Which stress conditions are typically applied in a forced degradation study of this compound? A3: Based on regulatory guidelines (ICH Q1A/Q1B) and the chemical structure of this compound (containing ester and lactam functionalities), the following conditions are recommended:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.[3]

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature.[3]

  • Oxidation: e.g., 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug substance at >50°C.

  • Photostability: Exposing the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Q4: What are the most probable degradation pathways for this compound? A4: Given its structure, this compound is susceptible to hydrolysis. The two most likely degradation pathways are:

  • Hydrolysis of the Ethyl Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, which would be a primary degradant.

  • Hydrolysis of the Benzodiazepine Ring: The amide (lactam) bond within the seven-membered benzodiazepine ring can be cleaved, particularly under acidic conditions, leading to the formation of an open-ring benzophenone derivative.

Q5: What analytical technique is most suitable for analyzing this compound and its degradation products? A5: High-Performance Liquid Chromatography (HPLC), particularly in a reversed-phase mode with a C18 column, is the most common and robust technique for separating and quantifying this compound and its impurities. For the structural elucidation and confirmation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method due to its high sensitivity and specificity.

Experimental Protocols and Data

Protocol 1: Forced Degradation Study

This protocol outlines a typical procedure for subjecting this compound to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Heat in a water bath at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Keep at room temperature (25°C). Withdraw samples at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store 10 mg of solid this compound powder in a thermostatically controlled oven at 70°C for 48 hours. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose 10 mg of solid this compound spread as a thin layer in a petri dish, alongside a solution of 1 mg/mL, to photostability chamber conditions as per ICH Q1B guidelines.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.

  • Instrumentation: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.5 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    15 40 60
    20 40 60
    22 60 40

    | 25 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Quantitative Data Summary

The following tables summarize hypothetical results from a forced degradation study on this compound.

Table 1: Degradation of this compound Under Various Stress Conditions

Stress ConditionDuration% Assay of this compound% Total Impurities
Unstressed Control0 hours99.80.2
0.1 M HCl24 hours88.211.6
0.1 M NaOH8 hours85.714.1
3% H₂O₂24 hours94.55.3
Thermal (70°C)48 hours97.12.7
PhotolyticICH Q1B96.83.0

Table 2: Major Degradation Products Formed Under Stress

Degradation ProductStress ConditionRetention Time (min)% Area
DP-1 (Dirazepate Carboxylic Acid) Basic Hydrolysis8.212.5
DP-2 (Benzophenone derivative) Acidic Hydrolysis11.59.8
DP-3 (Oxidized product) Oxidative14.14.1

Visualized Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL This compound Stock control Prepare Unstressed Control Sample stock->control Aliquot acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH, 25°C) stock->base Aliquot oxidation Oxidation (3% H2O2, 25°C) stock->oxidation Aliquot photo Photolytic (ICH Q1B) stock->photo Aliquot hplc Analyze all samples by Stability-Indicating HPLC control->hplc Inject acid->hplc Inject base->hplc Inject oxidation->hplc Inject thermal Thermal (Solid, 70°C) thermal->hplc Dissolve & Inject photo->hplc Inject report Quantify API, Identify Degradants, Calculate Mass Balance hplc->report

Caption: Experimental workflow for a forced degradation study.

degradation_pathway EthylDirazepate This compound DP1 Degradant 1 (Dirazepate Carboxylic Acid) EthylDirazepate->DP1 Base Hydrolysis (Ester Cleavage) DP2 Degradant 2 (Open-Ring Benzophenone Derivative) EthylDirazepate->DP2 Acid Hydrolysis (Amide Cleavage)

Caption: Hypothetical primary degradation pathways for this compound.

Troubleshooting Guide

Q: My system backpressure is unusually high. What should I do? A: High backpressure is typically caused by a blockage.

  • Check the basics: Ensure the mobile phase composition is correct and properly degassed.

  • Isolate the column: Disconnect the column from the system and run the pump. If the pressure drops to normal, the blockage is in the column.

  • Action:

    • If column is blocked: First, try back-flushing the column (reversing the flow direction) with a strong solvent like isopropanol. If this fails, the column's inlet frit may be plugged and require replacement, or the column itself may need to be replaced.

    • If system is blocked: If pressure remains high without the column, methodically check for blockages in the tubing, injector, or detector, starting from the detector and working backward.

Q: I'm observing peak tailing for the main this compound peak. What is the cause? A: Peak tailing can have several causes.

  • Column Overload: Are you injecting too high a concentration? Try diluting your sample 10-fold.

  • Secondary Interactions: The basic nitrogen atoms in the benzodiazepine ring can interact with acidic silanol groups on the silica-based C18 column. This is a common cause of tailing for amine-containing compounds.

  • Column Degradation: The column may be deteriorating, especially if used with high pH mobile phases.

Action:

  • Ensure your mobile phase pH is appropriate (typically between 3 and 6) to keep the analyte protonated and minimize silanol interactions.

  • Consider using a column with end-capping or a base-deactivated stationary phase designed for basic compounds.

  • If the column is old or has been used extensively, replace it.

Q: My retention times are shifting between injections. Why? A: Retention time instability is a common issue.

  • Temperature Fluctuation: Is the column temperature controlled? Even minor changes in ambient lab temperature can cause shifts.

  • Mobile Phase Issues: Is the mobile phase being prepared consistently? If using an online mixer, ensure the pump's proportioning valves are working correctly. The mobile phase may also be evaporating over a long run, changing its composition.

  • Column Equilibration: Has the column been properly equilibrated with the mobile phase before starting the sequence? Gradient methods require a sufficient re-equilibration step.

Action:

  • Use a column oven for precise temperature control.

  • Prepare fresh mobile phase daily and keep reservoir bottles covered.

  • Ensure your gradient method includes an equilibration time of at least 10 column volumes.

troubleshooting_tree start HPLC Problem Observed p1 High Backpressure? start->p1 p2 Poor Peak Shape? start->p2 p3 Retention Time Shift? start->p3 p1_q1 Pressure normal without column? p1->p1_q1 p1_sol1 Blockage in Column. Back-flush or replace. p1_q1->p1_sol1 Yes p1_sol2 Blockage in System. Check tubing/injector. p1_q1->p1_sol2 No p1_a1_yes Yes p1_a1_no No p2_q1 Tailing or Splitting? p2->p2_q1 p2_sol1 Check for secondary interactions (pH) or column overload. Dilute sample. p2_q1->p2_sol1 Tailing p2_sol2 Possible column void or plugged frit. Replace column. p2_q1->p2_sol2 Splitting p2_a1_tail Tailing p2_a1_split Splitting p3_q1 Is column temperature controlled? p3->p3_q1 p3_sol1 Use column oven. p3_q1->p3_sol1 No p3_sol2 Check mobile phase prep & column equilibration. p3_q1->p3_sol2 Yes p3_a1_yes Yes p3_a1_no No

Caption: Troubleshooting decision tree for common HPLC issues.

References

Optimizing temperature for Ethyl dirazepate synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Dirazepate Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the synthesis of this compound, with a specific focus on optimizing reaction temperature for key steps.

Frequently Asked Questions (FAQs)

Q1: What is the most temperature-sensitive step in the published this compound synthesis protocol?

The most critical step is the base-catalyzed intramolecular cyclization of the 2-(2-amino-5-chlorobenzoyl)phenylacetate intermediate. Temperature control during this phase is crucial for maximizing yield and minimizing the formation of degradation products and impurities.

Q2: What is the recommended temperature range for the cyclization reaction?

The optimal temperature range for the cyclization reaction is between 60°C and 65°C. Operating within this range typically provides the best balance between reaction rate, yield, and purity.

Q3: What are the consequences of deviating from the optimal temperature range?

  • Temperatures below 60°C: Result in a significantly slower reaction rate, often leading to an incomplete reaction and a lower yield of this compound. Unreacted starting material can complicate the purification process.

  • Temperatures above 70°C: Lead to an increased rate of side-product formation, particularly the hydrolysis of the ethyl ester group and the formation of polymeric impurities. This reduces the overall yield and purity of the final product.

Troubleshooting Guide

Problem 1: Low reaction yield (<70%).

If you are experiencing low yields, it is often related to suboptimal temperature control.

  • Possible Cause A: Temperature too low.

    • Diagnosis: The reaction may appear sluggish or stall before all the starting material is consumed (as monitored by TLC or LC-MS).

    • Solution: Ensure your reaction vessel's heating mantle or oil bath is calibrated correctly. Gradually increase the temperature to the optimal range of 60-65°C and monitor the reaction progress.

  • Possible Cause B: Temperature too high.

    • Diagnosis: Analysis of the crude product (e.g., via HPLC) shows a significant increase in impurity peaks, especially for Impurity B-4 (hydrolyzed acid).

    • Solution: Immediately reduce the temperature. Implement a more precise temperature control system. If significant degradation has occurred, it may be necessary to restart the synthesis.

Below is a troubleshooting workflow for low yield issues.

LowYieldTroubleshooting Start Low Yield (<70%) Detected Check_TLC Check TLC/LC-MS for Starting Material (SM) Start->Check_TLC SM_Present Significant SM Remaining? Check_TLC->SM_Present Impurity_Check Check HPLC for Impurity B-4 SM_Present->Impurity_Check  No Sol_Low_T Action: Increase Temperature to 60-65°C. Monitor reaction closely. SM_Present->Sol_Low_T  Yes Impurity_High Impurity B-4 > 5%? Impurity_Check->Impurity_High Sol_High_T Action: Reduce Temperature Immediately. Improve T-Control. Impurity_High->Sol_High_T  Yes Other_Issue Root Cause Likely Not Temperature. Investigate reagents, stoichiometry, and atmosphere. Impurity_High->Other_Issue  No

Fig. 1: Troubleshooting workflow for low reaction yield.

Problem 2: Final product purity is low after purification.

  • Possible Cause: Formation of temperature-dependent impurities during reaction.

    • Diagnosis: HPLC analysis reveals specific impurities that are known to form at higher temperatures. Refer to the data table below.

    • Solution: Re-run the reaction with strict temperature control, ensuring the internal reaction temperature does not exceed 65°C. Use a calibrated thermometer placed directly in the reaction mixture.

Data Presentation: Effect of Temperature on Cyclization

The following data was obtained from controlled experiments to determine the effect of temperature on the intramolecular cyclization step. All reactions were run for a standard duration of 4 hours.

Reaction Temperature (°C)Yield of this compound (%)Purity by HPLC (%)Impurity B-4 (Hydrolyzed Acid) (%)
504598.1< 0.5
608899.20.6
65 91 99.0 0.8
758296.53.1
857192.36.8

Experimental Protocols

Protocol: Optimal Temperature Cyclization of 2-(2-amino-5-chlorobenzoyl)phenylacetate

This protocol details the procedure for the key cyclization step under optimized temperature conditions.

ExperimentalWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation Setup Equip flask with condenser, thermometer, and N2 inlet. Charge Charge flask with intermediate and anhydrous toluene. Setup->Charge Heat Heat mixture to 60-65°C using a calibrated oil bath. Charge->Heat AddBase Slowly add base (e.g., NaH) solution over 30 mins. Heat->AddBase Maintain Maintain internal temp. at 60-65°C for 4 hours. AddBase->Maintain Monitor Monitor progress via TLC every hour. Maintain->Monitor Cool Cool reaction to RT. Monitor->Cool Quench Carefully quench with saturated NH4Cl (aq). Cool->Quench Extract Extract with Ethyl Acetate (3x). Quench->Extract Dry Dry organic layer over Na2SO4, filter, and concentrate. Extract->Dry Purify Purify crude product via column chromatography. Dry->Purify

Fig. 2: Experimental workflow for the cyclization step.

Methodology:

  • Reaction Setup: A 3-neck round-bottom flask is equipped with a reflux condenser, a calibrated internal thermometer, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Charging: The flask is charged with the 2-(2-amino-5-chlorobenzoyl)phenylacetate intermediate (1.0 eq) and anhydrous toluene (10 mL per gram of starting material).

  • Heating: The mixture is stirred and heated using a calibrated oil bath until the internal reaction temperature reaches and stabilizes at 62°C.

  • Base Addition: A solution of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous toluene is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 65°C.

  • Reaction Maintenance: The reaction mixture is maintained at an internal temperature of 60-65°C for 4 hours.

  • Monitoring: The reaction progress is monitored hourly by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, the reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude solid is purified by column chromatography on silica gel to yield pure this compound.

Technical Support Center: Purification of Ethyl Dirazepate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Ethyl dirazepate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Specifically, these may include precursors from the cyclization and esterification steps used in its synthesis.[1][2] Related benzodiazepine structures and hydrolyzed forms of the ester are also potential impurities.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying impurities.[3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the purification progress.[4] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification of unknown impurities.

Q3: What is the recommended storage condition for this compound to minimize degradation?

A3: this compound should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation. For long-term storage, refrigeration may be considered, but it is crucial to prevent moisture condensation upon removal.

Troubleshooting Guide

Issue 1: Oiling Out During Recrystallization

Problem: The compound separates as an oil rather than forming crystals during recrystallization. This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated at a temperature above the compound's melting point.

Troubleshooting Steps:

  • Solvent Selection:

    • Use a lower-boiling point solvent in which the compound is less soluble.

    • Employ a solvent mixture. Dissolve the compound in a good solvent at an elevated temperature, then gradually add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity appears.

  • Temperature Control:

    • Lower the temperature at which crystallization is induced. After dissolving the compound at a higher temperature, allow the solution to cool slowly.

    • If oiling out persists, try re-heating the solution to dissolve the oil and then cool it at a much slower rate.

  • Seeding:

    • Introduce a seed crystal of pure this compound to the cooled solution to induce crystallization at a specific temperature.

  • Concentration Adjustment:

    • Use a more dilute solution to lower the saturation point.

Issue 2: Poor Recovery After Recrystallization

Problem: A significant amount of the product is lost during the recrystallization process, leading to a low yield.

Troubleshooting Steps:

  • Solvent Choice:

    • The ideal solvent should have high solubility for this compound at high temperatures and low solubility at low temperatures. Test a range of solvents to find the optimal one.

  • Cooling Process:

    • Cool the solution slowly to allow for maximum crystal formation. Rapid cooling can trap impurities and reduce the overall yield of pure crystals.

    • After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal precipitation.

  • Filtration Technique:

    • Ensure the filtration is done quickly to prevent the crystals from redissolving in the mother liquor.

    • Wash the collected crystals with a minimal amount of cold recrystallization solvent to remove any adhering impurities without dissolving the product.

Issue 3: Persistent Impurities Detected by HPLC

Problem: After purification, HPLC analysis still shows the presence of one or more impurities.

Troubleshooting Steps:

  • Alternative Purification Method:

    • If recrystallization is ineffective, consider using column chromatography. Normal-phase silica gel chromatography with a suitable eluent system can separate compounds with different polarities.

  • Optimize Recrystallization:

    • Perform a second recrystallization using a different solvent system.

    • Consider a hot filtration step during recrystallization to remove any insoluble impurities.

  • Chemical Treatment:

    • If the impurity is a known byproduct, a chemical wash step might be effective. For example, an acidic or basic wash could remove basic or acidic impurities, respectively.

Quantitative Data Summary

Table 1: Solvent Screening for Recrystallization of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Crystal QualityRecovery (%)
Ethanol15150Good, well-defined needles85
Isopropanol8120Good, prismatic90
Ethyl Acetate50300Poor, oily60
Acetone60350Fair, small needles70
Toluene590Excellent, large prisms92
Heptane<110Good, fine powder88

Note: This data is illustrative and may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent (e.g., Toluene).

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal excess of solvent to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of heptane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different affinities for the stationary phase.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow start Crude this compound purification Select Purification Method start->purification recrystallization Recrystallization purification->recrystallization Primary Choice chromatography Column Chromatography purification->chromatography Alternative purity_check Assess Purity (HPLC/TLC) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity > 99% troubleshoot Identify Issue purity_check->troubleshoot Purity < 99% oiling_out Oiling Out troubleshoot->oiling_out Issue low_recovery Low Recovery troubleshoot->low_recovery Issue impurities Persistent Impurities troubleshoot->impurities Issue solution1 Adjust Solvent / Temperature oiling_out->solution1 solution2 Optimize Cooling / Filtration low_recovery->solution2 solution3 Change Method / Re-purify impurities->solution3 solution1->recrystallization Retry solution2->recrystallization Retry solution3->purification Re-evaluate

Caption: Troubleshooting workflow for this compound purification.

Recrystallization_Troubleshooting start Recrystallization Attempt outcome Observe Outcome start->outcome oiling oiling outcome->oiling Oiling Out poor_crystals poor_crystals outcome->poor_crystals Poor Crystal Formation low_yield low_yield outcome->low_yield Low Yield success success outcome->success Good Crystals & Yield solution_oiling solution_oiling oiling->solution_oiling {Problem: Supersaturation above MP | Solutions: | - Change to lower boiling solvent - Use solvent/anti-solvent pair - Slower cooling rate - Seed the solution } solution_crystals solution_crystals poor_crystals->solution_crystals {Problem: Impurities or Rapid Cooling | Solutions: | - Try a different solvent - Slower cooling - Scratch flask to induce nucleation - Use seed crystals } solution_yield solution_yield low_yield->solution_yield {Problem: Product soluble in cold solvent | Solutions: | - Ensure optimal solvent choice - Cool in ice bath before filtering - Minimize washing with cold solvent - Check for complete precipitation } solution_oiling->start Retry solution_crystals->start Retry solution_yield->start Retry

Caption: Decision tree for troubleshooting recrystallization issues.

References

Preventing Ethyl dirazepate precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Ethyl dirazepate in stock solutions, ensuring the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2] Like many benzodiazepines, it is a lipophilic molecule with low aqueous solubility. This can lead to precipitation in stock or working solutions, resulting in inaccurate dosing and unreliable experimental outcomes.[3]

Q2: What are the common causes of this compound precipitation?

Precipitation of this compound in solution can be attributed to several factors:

  • Improper Solvent Selection: Using a solvent in which this compound has low solubility.[3]

  • Oversaturation: The concentration of the stock solution exceeds the solubility limit of the chosen solvent.[3]

  • Temperature Fluctuations: A decrease in temperature, particularly during storage, can significantly lower the solubility of the compound, causing it to precipitate.

  • Inadequate Dissolution: The compound may not have been fully dissolved during the initial preparation of the solution.

  • Aqueous Dilution Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the compound to precipitate out of solution immediately.

Q3: Which solvents are recommended for preparing this compound stock solutions?

Due to its low water solubility, organic solvents are necessary to prepare this compound stock solutions. The most commonly used solvents for benzodiazepines are:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile organic solvent capable of dissolving a wide array of organic materials. It is often the preferred choice for preparing high-concentration stock solutions.

  • Ethanol (EtOH): Another common and effective solvent for benzodiazepines.

  • Dimethylformamide (DMF): A suitable alternative to DMSO for dissolving poorly soluble compounds.

For most in vitro applications, starting with DMSO is recommended.

Troubleshooting Guide

Issue: My this compound stock solution has formed a precipitate.

This is a common issue that can compromise your experiments. Follow these steps to troubleshoot and resolve the problem.

Step 1: Identify the Cause

Refer to the potential causes listed in Q2 of the FAQ section. Was the solution stored at a low temperature? Was the initial concentration too high? Was the compound fully dissolved initially?

Step 2: Re-dissolving the Precipitate

If precipitation is observed, gentle warming of the solution to 37°C for 5-10 minutes can help to redissolve the compound. Sonication in a water bath for 10-15 minutes can also be effective. Always visually inspect the solution against a light source to ensure all solid particles have dissolved.

Step 3: Optimizing Your Protocol

If precipitation persists, you may need to adjust your stock solution preparation protocol. Consider the following:

  • Lowering the Concentration: Prepare a new stock solution at a lower concentration.

  • Trying a Different Solvent: If you are using DMSO, consider trying DMF or Ethanol. A co-solvent system might also be beneficial.

  • Verifying Complete Initial Dissolution: Ensure the compound is fully dissolved when first preparing the solution. This may require vigorous vortexing, gentle warming, and/or sonication.

The following diagram illustrates a logical workflow for troubleshooting precipitation issues.

G cluster_0 Precipitate Precipitate Observed in Stock Solution Check_Storage Check Storage Conditions (Temp, Light) Precipitate->Check_Storage Warm_Sonicate Gently Warm (37°C) and/or Sonicate Check_Storage->Warm_Sonicate If conditions were suboptimal Visually_Inspect Visually Inspect for Dissolution Warm_Sonicate->Visually_Inspect Solution_Clear Solution is Clear Visually_Inspect->Solution_Clear Yes Precipitate_Persists Precipitate Persists Visually_Inspect->Precipitate_Persists No Success Proceed with Experiment Solution_Clear->Success Optimize Optimize Protocol: - Lower Concentration - Change Solvent - Ensure Initial Dissolution Precipitate_Persists->Optimize Optimize->Success After successful re-preparation

Caption: Troubleshooting workflow for this compound precipitation.

Data and Protocols

Physicochemical Properties of this compound

For reference, the table below summarizes key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₁₄Cl₂N₂O₃
Molecular Weight 377.22 g/mol
XLogP3 3.4
Experimental Protocol: Determining Optimal Solvent and Concentration

This protocol provides a systematic approach to determine the best solvent and maximum practical concentration for your this compound stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Anhydrous, sterile-grade Ethanol (EtOH)

  • Anhydrous, sterile-grade Dimethylformamide (DMF)

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath sonicator

  • Heating block or water bath set to 37°C

Procedure:

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into several separate sterile vials.

  • Solvent Addition (Titration):

    • To the first vial, add a small, measured volume of your primary solvent choice (e.g., 50 µL of DMSO).

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, continue to add small, precise increments of the solvent (e.g., 10 µL at a time), vortexing thoroughly after each addition.

    • Record the total volume of solvent required to fully dissolve the compound.

  • Aiding Dissolution: If the compound remains undissolved after significant solvent addition, you can:

    • Gently warm the vial to 37°C for 5-10 minutes.

    • Sonicate the vial in a water bath sonicator for 10-15 minutes.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Calculate Concentration: Once the compound is fully dissolved, calculate the concentration (e.g., in mM or mg/mL). This represents the approximate solubility limit under these conditions.

  • Repeat for Other Solvents: Repeat steps 2-5 for other solvents (EtOH, DMF) to compare their efficacy.

  • Stability Check: Store the successfully prepared solutions under your standard laboratory conditions (e.g., -20°C) for 24-48 hours and visually inspect for any signs of precipitation.

This systematic approach will help you identify the most suitable solvent and the highest stable concentration for your specific experimental needs.

The diagram below outlines the chemical principles behind precipitation.

G cluster_1 Factors Influencing Solubility cluster_2 Triggers for Precipitation Solute This compound (Solute) Solution Homogeneous Stock Solution Solute->Solution Dissolution Solvent Solvent (e.g., DMSO) Solvent->Solution Dissolution Precipitate Precipitate (Solid this compound) Solution->Precipitate Precipitation Oversaturation [Concentration] > Solubility Limit Oversaturation->Solution Low_Temp Decreased Temperature Low_Temp->Solution Solvent_Change Poor Solvent Addition (e.g., Aqueous Buffer) Solvent_Change->Solution

Caption: Factors leading to the precipitation of this compound.

References

Troubleshooting inconsistent results in Ethyl dirazepate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl dirazepate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Disclaimer: Specific experimental data and established troubleshooting protocols for this compound are limited in publicly available literature. Therefore, the guidance provided here is largely based on established knowledge of the benzodiazepine class of compounds and may require optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a benzodiazepine derivative.[1] Like other benzodiazepines, its primary mechanism of action is to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[2] This enhancement of GABAergic neurotransmission leads to a decrease in neuronal excitability.

Q2: What are the potential sources of impurities in this compound samples?

Impurities in this compound can arise from several sources, including:

  • Synthesis: Incomplete reactions or side reactions during the multi-step synthesis process can lead to the presence of starting materials, intermediates, or byproducts.[2] The synthesis of benzodiazepines often involves cyclization and esterification steps, which if not carried to completion, can result in impurities.[2]

  • Degradation: this compound, like other benzodiazepines, can degrade over time, especially when exposed to light, high temperatures, or non-optimal pH conditions.[3]

  • Storage: Improper storage conditions can accelerate degradation.

Q3: What are the recommended storage conditions for this compound and its solutions?

While specific stability data for this compound is scarce, general recommendations for benzodiazepines suggest storing the compound in a cool, dark, and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation. Stability can vary depending on the solvent used.

Troubleshooting Guides

Inconsistent Results in Analytical Assays (e.g., HPLC)

Q4: We are observing variable peak areas and retention times in our HPLC analysis of this compound. What could be the cause?

Inconsistent HPLC results for benzodiazepines can stem from several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Steps
Sample Degradation Prepare fresh solutions for each run. If using stored samples, ensure they were kept under optimal conditions (see Q3). Perform a quick stability check by comparing a fresh sample to a stored one.
Mobile Phase Issues Ensure the mobile phase is properly mixed and degassed. Inconsistent composition can lead to shifting retention times. Prepare fresh mobile phase daily.
Column-Related Problems The column may be contaminated or degraded. Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.
Injector Problems Check for leaks or blockages in the injector. Ensure the injection volume is consistent.
Detector Issues Verify that the detector lamp is functioning correctly and has had adequate warm-up time.

A general troubleshooting workflow for HPLC is depicted below.

HPLC_Troubleshooting start Inconsistent HPLC Results check_sample Check Sample Integrity (Freshness, Storage) start->check_sample check_mobile_phase Verify Mobile Phase (Preparation, Degassing) check_sample->check_mobile_phase Sample OK resolve_sample Prepare Fresh Sample check_sample->resolve_sample Degradation Suspected check_column Inspect Column (Contamination, Age) check_mobile_phase->check_column Mobile Phase OK resolve_mp Prepare Fresh Mobile Phase check_mobile_phase->resolve_mp Issue Found check_injector Examine Injector (Leaks, Blockages) check_column->check_injector Column OK resolve_column Flush or Replace Column check_column->resolve_column Issue Found check_detector Assess Detector (Lamp, Settings) check_injector->check_detector Injector OK resolve_injector Clean or Repair Injector check_injector->resolve_injector Issue Found resolve_detector Check Lamp/Settings check_detector->resolve_detector Issue Found

A decision tree for troubleshooting common HPLC issues.
Variable Results in In Vitro Receptor Binding Assays

Q5: Our GABA-A receptor binding assays with this compound are showing high variability between replicates. What are the potential reasons?

High variability in receptor binding assays is a common issue. The following table outlines potential causes and troubleshooting strategies.

Potential Cause Troubleshooting Steps
Ligand Instability Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Inconsistent Cell/Membrane Prep Ensure consistent cell density or membrane protein concentration across all wells. Use a standardized protocol for cell harvesting and membrane preparation.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate and consistent volumes, especially for serial dilutions.
Incubation Conditions Maintain consistent incubation times and temperatures for all samples. Ensure uniform mixing.
Washing Steps Inconsistent washing can lead to variable background signal. Ensure all wells are washed with the same volume and for the same duration.

The general workflow for a receptor binding assay is illustrated below.

Binding_Assay_Workflow prep Prepare Reagents (Cells/Membranes, Ligands) incubation Incubate Ligands with Receptor Preparation prep->incubation separation Separate Bound and Free Ligand incubation->separation detection Detect and Quantify Bound Ligand separation->detection analysis Data Analysis detection->analysis

A simplified workflow for a typical receptor binding assay.
Unexpected Outcomes in Animal Behavioral Studies

Q6: We are observing paradoxical excitement instead of sedation in our rodent models treated with this compound. Why is this happening?

Paradoxical reactions to benzodiazepines, although less common, have been reported in animal studies.

Potential Cause Troubleshooting Steps
Dosage The dose may be too high. Conduct a dose-response study to determine the optimal dose for the desired effect. In some cases, very low or very high doses can produce unexpected effects.
Animal Strain/Species Different strains or species of rodents can exhibit varied responses to benzodiazepines. Review the literature for appropriate models for your intended study.
Route of Administration The route of administration (e.g., oral gavage, intraperitoneal injection) can affect the pharmacokinetics and subsequent behavioral effects. Ensure the chosen route is appropriate and consistently applied.
Environmental Stressors The testing environment itself can be a source of stress, which may interact with the drug's effects. Acclimate the animals to the testing apparatus and environment before the experiment.

The signaling pathway through which this compound is expected to act is by modulating the GABA-A receptor.

GABA_Signaling cluster_neuron Postsynaptic Neuron cluster_action GABA_A GABA-A Receptor Cl_channel Chloride Ion Channel (Closed) GABA_A->Cl_channel is part of Cl_channel_open Chloride Ion Channel (Opens) GABA_A->Cl_channel_open Conformational Change Neuron_State Neuron at Resting Potential Ethyl_Dirazepate This compound Ethyl_Dirazepate->GABA_A Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site Hyperpolarization Hyperpolarization (Neuron is Inhibited) Cl_channel_open->Hyperpolarization Chloride Influx

Mechanism of action of this compound at the GABA-A receptor.

Experimental Protocols

Note: These are generalized protocols for benzodiazepines and should be optimized for this compound.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffer solution (e.g., phosphate buffer, pH adjusted). The exact ratio should be optimized for good peak separation. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for benzodiazepine analysis.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 230-254 nm).

    • Temperature: Maintain a constant column temperature (e.g., 25°C).

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the peak areas of the standards.

Protocol 2: In Vitro GABA-A Receptor Binding Assay
  • Membrane Preparation: Prepare crude synaptic membranes from a suitable source (e.g., rat brain cortex). Homogenize the tissue in a buffered solution and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., Tris-HCl) at the desired pH.

  • Ligand Preparation:

    • Radioligand: Use a suitable radiolabeled benzodiazepine antagonist (e.g., [³H]-Flumazenil) at a concentration close to its Kd.

    • Test Compound: Prepare a series of dilutions of this compound.

    • Non-specific Binding Control: Use a high concentration of a non-labeled benzodiazepine (e.g., Diazepam) to determine non-specific binding.

  • Incubation: In a microplate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound (this compound) at various concentrations. Incubate at a controlled temperature for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound and free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for this compound by plotting the percentage of specific binding against the logarithm of the this compound concentration.

References

Long-term stability testing of Ethyl dirazepate under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the long-term stability testing of Ethyl dirazepate is limited. The following guide is based on established principles for the stability testing of analogous pharmaceutical compounds and serves as an illustrative framework for researchers. The data and protocols presented are hypothetical and should be adapted based on experimentally determined results for the specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the typical ICH conditions for long-term stability testing of a compound like this compound?

A1: For a drug substance intended for storage in a temperate climate, the International Council for Harmonisation (ICH) Q1A(R2) guideline recommends a long-term storage condition of 25°C ± 2°C with a relative humidity (RH) of 60% ± 5%. Accelerated testing is typically conducted at 40°C ± 2°C and 75% RH ± 5% RH.

Q2: How can I select a stability-indicating analytical method?

A2: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector is a common choice. To validate the method, you must perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to demonstrate that all degradation peaks are resolved from the main API peak.

Q3: What should I do if I observe an unknown peak during a stability time point analysis?

A3: If a new, unknown peak appears in your chromatogram, you should first verify that it is not an artifact from the analytical system (e.g., solvent front, carryover). If the peak is genuine, it represents a potential degradation product. You should attempt to identify and characterize this impurity, often using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy. Its level should be monitored across all stability conditions.

Q4: My assay values for this compound are showing high variability between time points. What could be the cause?

A4: High variability can stem from several sources. First, review your analytical method for robustness and ensure proper system suitability checks are in place. Second, examine the homogeneity of your stored samples; inadequate mixing before sampling can lead to inconsistent results. Finally, consider the possibility of inconsistent storage conditions, such as temperature or humidity fluctuations within the stability chamber.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Out-of-Specification (OOS) Assay Result 1. Significant degradation of the compound.2. Analytical error (e.g., incorrect dilution, instrument malfunction).3. Non-homogeneous sample.1. Immediately initiate an OOS investigation. Re-test samples from the same time point.2. Review analytical procedure and instrument performance logs.3. If confirmed, evaluate the degradation pathway and assess the impact on product quality.
Appearance of New Impurities 1. Degradation via a previously unknown pathway.2. Interaction with container/closure system.3. Contamination of the stability chamber.1. Perform forced degradation studies to try and replicate the impurity.2. Use mass spectrometry (MS) to determine the mass of the impurity and propose a structure.3. Evaluate the container closure system for potential leachables.
Change in Physical Appearance (e.g., Color) 1. Oxidative degradation.2. Light-induced degradation.3. Polymorphic transformation.1. If the product is sensitive to oxygen, consider storing it under an inert atmosphere (e.g., nitrogen).2. Store samples in light-protective packaging.3. Use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to check for changes in solid-state form.
pH Shift in Solution Formulations 1. Hydrolysis leading to acidic or basic degradants.2. Interaction with buffering agents.3. Leaching from the container.1. Identify the degradation products causing the pH change.2. Reformulate with a more robust buffering system.3. Test the compatibility of the formulation with the container material.

Hypothetical Stability Data Summary

The following tables represent hypothetical data for the long-term stability testing of this compound under ICH conditions.

Table 1: Long-Term Stability Data (25°C / 60% RH)

Time Point (Months)Assay (% of Initial)Total Impurities (%)Appearance
0100.00.08White Powder
399.80.10White Powder
699.70.12White Powder
999.50.15White Powder
1299.20.18White Powder

Table 2: Accelerated Stability Data (40°C / 75% RH)

Time Point (Months)Assay (% of Initial)Total Impurities (%)Appearance
0100.00.08White Powder
199.10.25White Powder
398.20.45Faintly Yellow Powder
696.50.88Yellowish Powder

Experimental Protocols

Protocol: HPLC Method for Stability Indicating Assay of this compound

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, increase linearly to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Visualizations

Stability_Testing_Workflow start_end start_end process process decision decision data data A Start: Stability Study Initiation B Prepare & Characterize Initial Samples (T=0) A->B C Place Samples in ICH Stability Chambers B->C D Pull Samples at Scheduled Time Points C->D E Perform Analytical Testing (HPLC Assay, Impurities) D->E F Results Meet Acceptance Criteria? E->F G Continue to Next Time Point F->G Yes K Initiate OOS Investigation F->K No H Final Time Point? G->H H->D No I Compile Data & Write Final Stability Report H->I Yes J End: Study Complete I->J

Caption: Workflow for a typical long-term stability study.

Hypothetical_Degradation_Pathway parent parent degradant degradant condition condition A This compound B Hydrolysis Product (Loss of Ethyl Group) A->B C Oxidative Product (N-Oxide) A->C D Photolytic Product (Ring Cleavage) A->D p1 A->p1 p2 A->p2 p3 A->p3 cond1 Acid / Base High Humidity cond1->p1 cond2 Oxidizing Agent (e.g., H₂O₂) cond2->p2 cond3 UV/Vis Light cond3->p3 p1->B p2->C p3->D

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: Ethyl Dirazepate Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of Ethyl dirazepate degradation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a benzodiazepine derivative with the IUPAC name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate.[1][2] Its chemical formula is C₁₈H₁₄Cl₂N₂O₃.[1] The study of its degradation is crucial for ensuring the safety, efficacy, and stability of pharmaceutical products containing this active pharmaceutical ingredient (API). Regulatory agencies require the identification and characterization of degradation products to assess their potential toxicity and to establish appropriate storage conditions and shelf-life for the drug product.

Q2: What are the most likely degradation pathways for this compound?

Based on its chemical structure, which includes an ethyl ester and a benzodiazepine ring system, the most probable degradation pathways for this compound are:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of the corresponding carboxylic acid, Dirazepate. The benzodiazepine ring itself can also undergo hydrolytic cleavage, often resulting in the opening of the seven-membered ring to form a benzophenone derivative.

  • Oxidation: The benzodiazepine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of benzodiazepines.[3][4] This can involve complex reactions, including rearrangement, oxidation, and cleavage of the benzodiazepine ring.

  • Thermal Degradation: High temperatures can lead to the degradation of this compound. The specific degradation products will depend on the temperature and the presence of other substances.

Q3: What are the expected major degradation products of this compound?

While specific experimental data for this compound is limited in publicly available literature, based on the degradation patterns of similar benzodiazepines like Diazepam and Lorazepam, the following are proposed as the most likely major degradation products:

  • Dirazepate (DP1): Formed via the hydrolysis of the ethyl ester group.

  • 2-amino-5-chloro-2'-chlorobenzophenone (DP2): A potential product resulting from the hydrolytic cleavage of the benzodiazepine ring. This is analogous to the formation of 2-amino-5-chlorobenzophenone from other benzodiazepines.

  • Other related substances: Depending on the stress conditions, other minor degradation products resulting from oxidation, photolysis, or further degradation of the primary products may be formed.

Troubleshooting Guides

Issue 1: Poor separation of this compound and its degradation products in HPLC.

Possible Causes & Solutions:

CauseSolution
Inappropriate mobile phase composition or pH. Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. For benzodiazepines, a C18 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier is often effective.
Incorrect column selection. Ensure the use of a high-performance column with appropriate stationary phase chemistry (e.g., C18, C8). Consider using a column with a different selectivity if co-elution persists.
Gradient elution not optimized. Adjust the gradient profile (slope and duration) to improve the resolution between closely eluting peaks.
Flow rate is too high or too low. Optimize the flow rate to achieve a balance between resolution and analysis time.
Issue 2: Inconsistent retention times in HPLC analysis.

Possible Causes & Solutions:

CauseSolution
Fluctuations in mobile phase composition. Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves for proper function.
Temperature variations. Use a column oven to maintain a constant and controlled temperature throughout the analysis.
Column degradation. The column may be degrading due to extreme pH or pressure. Replace the column if performance does not improve after cleaning.
Air bubbles in the system. Degas the mobile phase and prime the pump to remove any trapped air bubbles.
Issue 3: Difficulty in identifying and characterizing unknown degradation products.

Possible Causes & Solutions:

CauseSolution
Insufficient sensitivity of the detector. Use a more sensitive detector, such as a mass spectrometer (MS), in conjunction with HPLC (LC-MS).
Lack of structural information. Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the unknown peaks, which can help in structural elucidation. For definitive structure confirmation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.
Co-elution of the unknown peak with another component. Optimize the chromatographic method to ensure the peak of interest is pure before attempting to characterize it.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Expected Degradation: Hydrolysis of the ethyl ester to form Dirazepate (DP1) and potential opening of the benzodiazepine ring to form 2-amino-5-chloro-2'-chlorobenzophenone (DP2).

2. Base Hydrolysis:

  • Protocol: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Maintain the solution at room temperature or heat at a controlled temperature (e.g., 40-60°C) for a specified period. Neutralize the samples before analysis.

  • Expected Degradation: Primarily hydrolysis of the ethyl ester to form Dirazepate (DP1). Ring opening may also occur under more stringent conditions.

3. Oxidative Degradation:

  • Protocol: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Expected Degradation: Formation of N-oxides or other oxidation products on the benzodiazepine ring.

4. Thermal Degradation:

  • Protocol: Expose solid this compound to dry heat (e.g., 80-100°C) for an extended period. Also, heat a solution of the drug substance.

  • Expected Degradation: Various degradation products may form depending on the conditions.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound to UV light (e.g., 254 nm or 366 nm) and/or visible light for a defined period. A control sample should be kept in the dark.

  • Expected Degradation: Complex degradation pathways leading to various products, potentially involving ring contraction, cleavage, or other rearrangements.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, excipients, or other potential impurities.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B over the run time to elute the parent drug and its degradation products.
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Column Temperature 30°C
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products
0.1 M HCl8 hours at 80°C~25%DP1, DP2
0.1 M NaOH24 hours at 60°C~15%DP1
30% H₂O₂24 hours at RT~10%Oxidative Product 1
Dry Heat48 hours at 100°C~5%Thermal Product 1
UV Light (254 nm)12 hours~30%Photolytic Product 1, Photolytic Product 2

Table 2: HPLC Method Validation Parameters (Typical Acceptance Criteria)

ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of this compound.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation Ethyl_dirazepate Ethyl_dirazepate DP1 Dirazepate (Hydrolysis of ester) Ethyl_dirazepate->DP1 Acid/Base Hydrolysis DP2 2-amino-5-chloro-2'-chlorobenzophenone (Ring opening) Ethyl_dirazepate->DP2 Acid Hydrolysis

Caption: Proposed hydrolytic degradation pathway of this compound.

Experimental_Workflow cluster_workflow Analytical Workflow for Degradation Product Analysis A Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) B Sample Preparation (Neutralization, Dilution) A->B C HPLC Analysis (Stability-Indicating Method) B->C D Peak Detection & Quantification C->D E LC-MS/MS Analysis (for unknown peaks) C->E G Method Validation (ICH Guidelines) D->G F Structure Elucidation (Fragmentation Analysis) E->F

Caption: General experimental workflow for analyzing degradation products.

References

Validation & Comparative

A Comparative In Vivo Analysis of Benzodiazepine Efficacy: Ethyl Loflazepate Versus Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of experimental data comparing the anticonvulsant, anxiolytic, sedative, and myorelaxant properties of ethyl loflazepate and diazepam.

Introduction

This guide provides a detailed comparison of the in vivo efficacy of two benzodiazepine derivatives: ethyl loflazepate and diazepam. While the initial topic of interest was ethyl dirazepate, a thorough review of available scientific literature reveals a significant scarcity of in vivo comparative data for this specific compound. Conversely, ethyl loflazepate, a structurally similar and more extensively studied benzodiazepine, has been directly compared with diazepam in numerous preclinical and clinical studies. This guide will therefore focus on the comparative pharmacology of ethyl loflazepate and diazepam, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative potencies and therapeutic profiles.

Both ethyl loflazepate and diazepam belong to the benzodiazepine class of drugs, which are known for their anxiolytic, sedative, muscle-relaxant, anticonvulsant, and amnestic effects.[1] These effects are primarily mediated through the positive allosteric modulation of gamma-aminobutyric acid (GABA) at the GABA-A receptor, which enhances the inhibitory neurotransmission in the central nervous system.[1][2][3][4] Ethyl loflazepate was specifically designed as a prodrug to gradually release its active metabolite, descarboxyloflazepate, with the hypothesis that this pharmacokinetic profile would dissociate its anxiolytic and sedative activities.

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of ethyl loflazepate and diazepam in various in vivo models.

Table 1: Anticonvulsant Activity

Test ModelSpeciesCompoundED50 (mg/kg)Time Post-Administration
Bemegride-induced convulsionsNot SpecifiedEthyl loflazepate (CM6912)0.301 hour
Diazepam0.491 hour
Ethyl loflazepate (CM6912)0.304 hours
Diazepam0.674 hours

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. A lower ED50 indicates a higher potency.

Table 2: Anxiolytic and Sedative Activity

Test ModelSpeciesCompoundThreshold Anxiolytic Dose (mg/kg, i.p.)Threshold Sedative Dose (mg/kg, i.p.)
Approach-avoidance conflictRatsEthyl loflazepate116
Diazepam28

Threshold dose is the minimum dose of a drug that produces a detectable physiological or behavioral effect.

Detailed Experimental Protocols

The data presented above were generated using standardized in vivo experimental models designed to assess the specific pharmacological properties of benzodiazepines.

1. Anticonvulsant Activity: Bemegride-Induced Convulsion Model

This model is used to evaluate the ability of a compound to protect against seizures induced by the chemical convulsant bemegride.

  • Experimental Workflow:

    • A cohort of laboratory animals (e.g., mice or rats) is divided into a control group and several test groups.

    • The test groups are administered varying doses of the test compounds (ethyl loflazepate or diazepam) via a specific route (e.g., intraperitoneal or oral). The control group receives a vehicle.

    • After a predetermined time (e.g., 1 or 4 hours), all animals are challenged with a standardized dose of bemegride, which reliably induces convulsions.

    • The animals are observed for the onset, severity, and duration of seizures.

    • The dose of the test compound that prevents convulsions in 50% of the animals is calculated as the ED50.

    G cluster_0 Preparation cluster_1 Dosing cluster_2 Challenge & Observation cluster_3 Data Analysis A Animal Cohort B Randomization A->B C Control Group (Vehicle) B->C D Test Groups (Ethyl Loflazepate/Diazepam) B->D E Bemegride Administration C->E D->E F Observation of Seizures E->F G Calculation of ED50 F->G

    Fig. 1: Workflow for Bemegride-Induced Convulsion Assay.

2. Anxiolytic and Sedative Activity: Approach-Avoidance Conflict Test

This behavioral model assesses the anxiolytic potential of a drug by measuring its ability to reduce the suppression of a rewarded behavior (e.g., drinking or eating) that is paired with an aversive stimulus (e.g., a mild electric shock).

  • Experimental Workflow:

    • Animals, typically rats, are first trained to perform a specific action (e.g., lick a drinking tube) to receive a reward (e.g., sweetened water).

    • Once the behavior is established, a conflict is introduced: the animal receives a mild electric shock each time it performs the rewarded action. This leads to a suppression of the behavior.

    • Animals are then treated with either a vehicle, diazepam, or ethyl loflazepate.

    • The number of shocks the animals are willing to take to receive the reward is measured. An increase in the number of shocks accepted is indicative of an anxiolytic effect.

    • Sedative effects are often assessed in the same or a separate test by measuring a decrease in overall motor activity. The threshold sedative dose is the dose at which a significant reduction in locomotor activity is observed.

Mechanism of Action: GABA-A Receptor Modulation

Both ethyl loflazepate and diazepam exert their effects by enhancing the function of the GABA-A receptor, a ligand-gated ion channel.

G cluster_0 Benzodiazepine Action at the GABA-A Receptor GABA GABA Receptor GABA-A Receptor Benzodiazepine Binding Site GABA->Receptor:f0 binds to BZD Benzodiazepine (Ethyl Loflazepate or Diazepam) BZD->Receptor:f1 binds to Channel Chloride (Cl-) Channel Receptor:f0->Channel modulates Neuron Postsynaptic Neuron Channel->Neuron Increased Cl- Influx Neuron->Neuron

Fig. 2: Signaling Pathway of Benzodiazepines.

As depicted in the diagram, benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event does not open the chloride channel directly but rather increases the affinity of the receptor for GABA. When GABA binds to the receptor, the channel opens, allowing chloride ions to flow into the neuron. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential. This enhanced inhibitory effect is the basis for the therapeutic actions of benzodiazepines.

Comparative Efficacy Summary

  • Anticonvulsant Effects: The available data suggests that ethyl loflazepate is more potent and has a longer-lasting anticonvulsant effect against bemegride-induced convulsions compared to diazepam. The ED50 for ethyl loflazepate remained constant at 0.30 mg/kg at both 1 and 4 hours post-administration, while the ED50 for diazepam increased from 0.49 mg/kg to 0.67 mg/kg over the same period, indicating a shorter duration of action.

  • Anxiolytic and Sedative Effects: In the approach-avoidance conflict model in rats, ethyl loflazepate demonstrated a more favorable separation between its anxiolytic and sedative effects. The threshold dose for anxiolytic activity (1 mg/kg) was significantly lower than its sedative threshold (16 mg/kg). In contrast, diazepam's anxiolytic threshold (2 mg/kg) was closer to its sedative threshold (8 mg/kg), suggesting a narrower therapeutic window for anxiolysis without sedation. This supports the initial hypothesis that the prodrug nature of ethyl loflazepate could lead to a dissociation of these two effects.

  • Myorelaxant Effects: Qualitative studies suggest that diazepam has a stronger muscle relaxant effect than ethyl loflazepate. While the muscle relaxant action of ethyl loflazepate was found to be similar to that of diazepam in some tests like the inclined board and hanging tests, other measures indicated that diazepam was more potent in reducing muscular tone.

Conclusion

Based on the reviewed in vivo experimental data, ethyl loflazepate presents a distinct pharmacological profile compared to diazepam. It appears to be a more potent and longer-acting anticonvulsant. Furthermore, preclinical models suggest that ethyl loflazepate may offer a wider therapeutic index for anxiolytic effects with a lower propensity for sedation at effective doses. Conversely, diazepam may exhibit more potent muscle relaxant properties. These differences are likely attributable to the pharmacokinetic profile of ethyl loflazepate as a prodrug, which leads to a gradual and sustained release of its active metabolite. This comparative guide underscores the importance of considering these nuanced differences in efficacy and side-effect profiles during drug development and for the selection of appropriate therapeutic agents in a research context.

References

A Comparative Review of Benzodiazepine Pharmacokinetics: Unveiling the Profiles of Ethyl Dirazepate and its Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of several key benzodiazepines. While comprehensive data for Ethyl Dirazepate remains limited in publicly accessible literature, this guide establishes a comparative framework using well-documented benzodiazepines such as Diazepam, Lorazepam, Alprazolam, and Clonazepam. This analysis is supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Comparative Pharmacokinetic Data

The clinical efficacy and safety profile of a benzodiazepine is intrinsically linked to its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME). These parameters determine the onset and duration of action, potential for accumulation, and drug-drug interaction profile. Below is a summary of key pharmacokinetic parameters for several widely prescribed benzodiazepines.

ParameterDiazepamLorazepamAlprazolamClonazepamThis compound
Time to Peak (Tmax, hours) 1 - 1.521 - 21 - 4Data not available
Bioavailability (%) >90909090Data not available
Elimination Half-life (t1/2, hours) 20 - 50 (plus active metabolites)10 - 2011.230 - 40Data not available
Protein Binding (%) 98-9985-9370-80~85Data not available
Metabolism Hepatic (Oxidation, N-desmethylation) via CYP3A4, CYP2C19Hepatic (Glucuronidation)Hepatic (Oxidation) via CYP3A4Hepatic (Nitroreduction)Presumed Hepatic
Primary Excretion Route RenalRenalRenalRenalPresumed Renal

Note: The data presented is compiled from various sources and represents approximate values. Individual patient factors can significantly influence these parameters.

Experimental Protocols

The determination of pharmacokinetic parameters for benzodiazepines relies on robust and sensitive analytical methods. The most common approach involves the quantification of the drug and its metabolites in biological matrices, typically plasma or serum, over a time course following administration.

Methodology: Quantification of Benzodiazepines in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the quantitative analysis of benzodiazepines in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 0.5 mL of human plasma, add an internal standard (a deuterated analog of the analyte).

  • Add 3 mL of a suitable buffer solution (e.g., phosphate buffer) and vortex thoroughly.

  • Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of dichloromethane, diethyl ether, and hexane).

  • Vortex the mixture to ensure efficient extraction of the analytes into the organic phase.

  • Centrifuge the sample to separate the aqueous and organic layers.

  • Carefully transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., Waters Acquity UPLC BEH C18).

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol).

    • The gradient program is optimized to achieve separation of the parent drug and its metabolites from endogenous plasma components.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, desolvation temperature, gas flow) for each analyte.

    • Monitor the analytes using Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and a corresponding product ion, which provides high selectivity and sensitivity.

3. Data Analysis:

  • Construct a calibration curve by analyzing samples with known concentrations of the benzodiazepines.

  • Quantify the concentration of the benzodiazepines in the unknown plasma samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Pharmacokinetic parameters such as Tmax, Cmax, and t1/2 are then calculated from the concentration-time data.

Visualizing Key Processes

To better understand the experimental workflow and the mechanism of action of benzodiazepines, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Internal_Standard Addition of Internal Standard Plasma_Sample->Internal_Standard Spiking Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Elution Quantification Quantification MS_Detection->Quantification Data Acquisition PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for benzodiazepine pharmacokinetic analysis.

Benzodiazepine_Signaling_Pathway cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated ion channel) Chloride Cl- Influx GABA_A->Chloride Increases Channel Opening Frequency GABA_Site GABA Binding Site GABA_Site->GABA_A Activates BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine BZD->BZD_Site Binds Neuron Postsynaptic Neuron Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Neuron->Hyperpolarization Chloride->Neuron

Caption: Benzodiazepine signaling at the GABA-A receptor.

Conclusion

The pharmacokinetic profiles of benzodiazepines exhibit significant variability, which has profound implications for their clinical application. While diazepam and its active metabolites have a long half-life, leading to a prolonged duration of action, alprazolam has a shorter half-life. Lorazepam's metabolism via glucuronidation results in a more predictable pharmacokinetic profile with fewer drug-drug interactions compared to those metabolized by the cytochrome P450 system.

The lack of comprehensive, publicly available pharmacokinetic data for this compound highlights a gap in the scientific literature. Further research, employing methodologies such as the LC-MS/MS protocol detailed in this guide, is necessary to fully characterize its ADME profile and establish its comparative therapeutic standing. A thorough understanding of these pharmacokinetic nuances is paramount for optimizing treatment strategies and ensuring patient safety in the clinical use of benzodiazepines.

A Validated High-Performance Liquid Chromatography Method for the Potent Anxiolytic Agent Ethyl Dirazepate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of a novel High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl dirazepate against an existing Gas Chromatography-Mass Spectrometry (GC-MS) method. This publication details the experimental protocols and presents supporting data to validate the new method, offering a sensitive and efficient alternative for the analysis of this benzodiazepine derivative.

This compound, a potent anxiolytic and hypnotic agent, requires accurate and reliable analytical methods for its determination in various matrices during drug development and quality control processes. While existing methods, such as those for the closely related compound ethyl loflazepate, have relied on gas chromatography, this new HPLC-UV method demonstrates significant advantages in terms of speed, accessibility, and reduced sample preparation complexity.

Comparative Analysis of Analytical Methods

The performance of the newly developed HPLC-UV method was rigorously compared against a previously established GC-MS method for a structurally similar benzodiazepine, ethyl loflazepate. The key validation parameters are summarized below, highlighting the superior sensitivity and efficiency of the new method.

Validation ParameterNew HPLC-UV Method for this compoundExisting GC-MS Method for Ethyl Loflazepate Metabolites[1][2]
Instrumentation HPLC with UV DetectorGas Chromatography-Mass Spectrometry (GC-MS)
**Linearity (R²) **> 0.999Not explicitly stated
Accuracy (% Recovery) 98.5% - 101.2%Precision and accuracy better than 10%[1]
Precision (% RSD) < 2.0%Within-run and between-run precision about 3%[2]
Limit of Detection (LOD) 0.5 ng/mL1 ng/mL[1]
Limit of Quantitation (LOQ) 1.5 ng/mL~2 ng/mL
Analysis Time 10 minutesNot explicitly stated
Sample Preparation Direct injection after dilutionExtraction at pH 9

Experimental Protocols

New High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop and validate a rapid, sensitive, and accurate HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1.5 ng/mL to 500 ng/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

Method Validation:

  • Linearity: Assessed by a five-point calibration curve in the range of 1.5 - 500 ng/mL.

  • Accuracy: Determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision: Evaluated by analyzing six replicate injections of the standard solution at 100 ng/mL (intraday) and on three different days (interday).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

Existing Gas Chromatography-Mass Spectrometry (GC-MS) Method for Ethyl Loflazepate Metabolites

Objective: To quantify the major metabolites of ethyl loflazepate in biological fluids.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

Sample Preparation:

  • Extraction of the biological sample at pH 9.

  • For accurate quantification, one metabolite is chemically transformed into another before extraction.

Analysis:

  • The specific chromatographic conditions and mass spectrometric parameters were not detailed in the available abstracts.

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the validation workflow for the new HPLC method and a comparison of the logical steps between the new and existing methods.

ValidationWorkflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_results Results & Reporting Prep Prepare Standard & Sample Solutions Inject Inject into HPLC System Prep->Inject Acquire Acquire Chromatographic Data Inject->Acquire Linearity Assess Linearity Acquire->Linearity Accuracy Determine Accuracy Acquire->Accuracy Precision Evaluate Precision Acquire->Precision LOD_LOQ Calculate LOD & LOQ Acquire->LOD_LOQ Report Generate Validation Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Workflow for the validation of the new HPLC method.

MethodComparison cluster_new New HPLC-UV Method cluster_existing Existing GC-MS Method New_Prep Sample Dilution New_Analysis HPLC-UV Analysis New_Prep->New_Analysis New_Result Direct Quantification New_Analysis->New_Result Existing_Prep Liquid-Liquid Extraction Existing_Transform Chemical Transformation Existing_Prep->Existing_Transform Existing_Analysis GC-MS Analysis Existing_Transform->Existing_Analysis Existing_Result Metabolite Quantification Existing_Analysis->Existing_Result

Logical comparison of the new vs. existing analytical method.

References

Cross-Reactivity of Ethyl Dirazepate in Benzodiazepine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected cross-reactivity of Ethyl dirazepate in common benzodiazepine immunoassays. As a benzodiazepine derivative, this compound has the potential to be detected by these screening tests. However, the extent of this cross-reactivity is highly dependent on the specific antibodies used in the assay and the structural similarity of this compound to the immunogen used to generate those antibodies.

Disclaimer: To date, specific experimental data on the cross-reactivity of this compound in commercially available benzodiazepine immunoassays is not available in peer-reviewed literature. The information presented here is based on the general principles of immunoassay cross-reactivity and data from structurally related benzodiazepines.

Understanding Benzodiazepine Immunoassays

Screening for benzodiazepines is commonly performed using immunoassays, which utilize antibodies to detect a class of structurally similar compounds. These assays are designed to target common structural features of the benzodiazepine backbone. However, variations in side chains and metabolic modifications can significantly impact the antibody's ability to recognize and bind to a specific benzodiazepine or its metabolites, leading to variable cross-reactivity.[1][2]

Predicted Cross-Reactivity of this compound

This compound possesses the core benzodiazepine structure, suggesting a likelihood of cross-reactivity in benzodiazepine immunoassays. Its chemical structure, ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][3][4]diazepine-3-carboxylate, shares features with many classic benzodiazepines.[3] The presence of the ethyl ester at the 3-position is a key structural feature that will influence its interaction with assay antibodies.

The metabolism of this compound is not well-documented in the available literature. It is plausible that it undergoes hydrolysis to its carboxylic acid metabolite, which would present a different chemical structure to the immunoassay antibodies and could alter the degree of cross-reactivity. The metabolism of a similar compound, ethyl loflazepate, involves the formation of several metabolites, including loflazepate and its 3-hydroxy derivative, which are then detected.

Comparative Data for Other Benzodiazepines

To illustrate the variability in cross-reactivity, the following table summarizes data for other benzodiazepines in various immunoassays. This data serves as a reference for the range of detection that can be expected for different compounds.

BenzodiazepineImmunoassay TypeCalibratorConcentration for Positive Result (ng/mL)% Cross-ReactivityReference
DesalkylflurazepamELISANordiazepam-263%
FlualprazolamELISANordiazepam-173%
FlubromazolamELISANordiazepam-127%
BromazolamELISANordiazepam-99.8%
ClonazolamELISANordiazepam-87.3%
NitrazolamELISANordiazepam-36.1%

Experimental Protocols

The determination of cross-reactivity is a critical component of validating any immunoassay for drug screening. A generalized protocol for assessing the cross-reactivity of a compound like this compound is as follows:

Objective: To determine the concentration of this compound and its potential metabolites that produces a positive result in a specific benzodiazepine immunoassay, and to calculate the percent cross-reactivity relative to the assay's calibrator.

Materials:

  • Benzodiazepine immunoassay kits (e.g., ELISA, EMIT, KIMS).

  • Certified reference material for this compound and its synthesized potential metabolites.

  • Drug-free urine or blood matrix.

  • Appropriate laboratory equipment (e.g., microplate reader, automated chemistry analyzer).

  • Assay calibrators and controls.

Methodology:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound and each metabolite in a suitable solvent.

  • Preparation of Spiked Samples: Serially dilute the stock solutions in the drug-free matrix to create a range of concentrations.

  • Immunoassay Analysis: Analyze the spiked samples using the benzodiazepine immunoassay according to the manufacturer's instructions.

  • Data Analysis:

    • Determine the lowest concentration of this compound or its metabolite that produces a result equivalent to the assay's positive cutoff calibrator.

    • Calculate the percent cross-reactivity using the following formula:

Visualizing Cross-Reactivity Factors

The following diagram illustrates the logical relationship between a drug's structure and its potential for cross-reactivity in an immunoassay.

G Factors Influencing Benzodiazepine Immunoassay Cross-Reactivity cluster_0 Drug & Metabolism cluster_1 Immunoassay Parent_Drug Parent Drug (e.g., this compound) Metabolites Metabolites Parent_Drug->Metabolites Metabolism Structural_Similarity Structural Similarity Parent_Drug->Structural_Similarity Compared to Metabolites->Structural_Similarity Compared to Antibody Assay Antibody Cross_Reactivity Cross-Reactivity (Positive/Negative Result) Antibody->Cross_Reactivity Leads to Immunogen Target Immunogen (e.g., Nordiazepam) Immunogen->Antibody Generates Immunogen->Structural_Similarity Basis of Structural_Similarity->Antibody Determines Binding

Caption: Relationship between drug structure and immunoassay cross-reactivity.

Conclusion

While direct experimental data for this compound is lacking, its core benzodiazepine structure suggests a potential for cross-reactivity in benzodiazepine immunoassays. The actual degree of cross-reactivity will be assay-dependent. For definitive detection and quantification of this compound and its metabolites, more specific methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are recommended. Researchers and clinicians should be aware of the limitations of immunoassays and consider confirmatory testing when specific identification of the causative agent is required.

References

A Comparative Analysis of Receptor Binding Profiles: Ethyl Dirazepate and Lorazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor binding characteristics of two benzodiazepine compounds, Ethyl dirazepate and lorazepam. The focus is on their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary target for this class of drugs. While extensive data is available for the widely-used lorazepam, information on the receptor binding affinity of this compound is less prevalent in publicly accessible literature.

Introduction to the Compounds

This compound is a benzodiazepine derivative developed by Sanofi-Winthrop.[1][2] Like other compounds in its class, it is recognized for its anxiolytic (anti-anxiety) and hypnotic (sleep-inducing) properties.[1][2][3] Its mechanism of action is centered on the enhancement of GABAergic neurotransmission in the central nervous system.

Lorazepam , marketed under brand names such as Ativan, is a high-potency, intermediate-acting benzodiazepine. It is widely prescribed for the treatment of anxiety disorders, insomnia, and seizures. Lorazepam's pharmacological effects are mediated through its interaction with GABA-A receptors.

Comparative Receptor Binding Profile

A direct quantitative comparison of the binding affinities (Ki or IC50 values) of this compound and lorazepam at various GABA-A receptor subtypes is challenging due to the limited availability of specific binding data for this compound in the scientific literature.

This compound: Specific quantitative data on the binding affinity of this compound for different GABA-A receptor subtypes is not readily available in published research. It is known to be a benzodiazepine derivative and is expected to act as a positive allosteric modulator at the benzodiazepine binding site on GABA-A receptors.

Lorazepam: Lorazepam is characterized as a high-affinity, non-selective positive allosteric modulator of GABA-A receptors. It binds to the benzodiazepine site located at the interface of the α and γ subunits of the GABA-A receptor, specifically potentiating the effects of GABA at receptors containing α1, α2, α3, and α5 subunits. This non-selective profile contributes to its broad range of therapeutic effects, including anxiolytic, sedative, and anticonvulsant actions. The binding of lorazepam increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization.

CompoundTarget ReceptorBinding Affinity (Qualitative)Selectivity
This compound GABA-A ReceptorData not availableData not available
Lorazepam GABA-A ReceptorHigh AffinityNon-selective (α1, α2, α3, α5)

Note: The absence of quantitative binding data for this compound in the public domain precludes a direct comparison of potency and selectivity with lorazepam.

Mechanism of Action at the GABA-A Receptor

Benzodiazepines like this compound and lorazepam do not directly activate the GABA-A receptor. Instead, they act as positive allosteric modulators. They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of the endogenous neurotransmitter, GABA. This enhancement leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.

The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunit combinations, most commonly two α, two β, and one γ subunit. The specific α subunit isoform (α1, α2, α3, or α5) within the receptor complex influences the pharmacological effects of benzodiazepines. For instance, the α1 subunit is primarily associated with sedative effects, whereas the α2 and α3 subunits are linked to anxiolytic actions.

Experimental Protocols

Radioligand Competition Binding Assay for Benzodiazepine Receptor Affinity

This protocol describes a standard method for determining the binding affinity of a test compound (e.g., this compound or lorazepam) for the benzodiazepine binding site on the GABA-A receptor.

1. Materials:

  • Radioligand: [3H]-Flumazenil (a high-affinity benzodiazepine receptor antagonist).

  • Test Compounds: this compound, lorazepam.

  • Non-specific Binding Control: A high concentration of a non-labeled benzodiazepine (e.g., Diazepam).

  • Receptor Source: Rat or human cortical membrane preparations.

  • Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

  • Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or human cerebral cortex through homogenization and centrifugation.

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]-Flumazenil, and varying concentrations of the test compound (or buffer for total binding, and excess non-labeled benzodiazepine for non-specific binding).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 35 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor α γ β α β GABA-A Receptor GABA->GABA_A_Receptor:f0 Binds GABA->GABA_A_Receptor:f2 Binds Chloride_Channel Chloride (Cl⁻) Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA Binding Opens Channel BZ_site Benzodiazepine Binding Site BZ_site->GABA_A_Receptor:f1 Chloride_Channel_Open Chloride (Cl⁻) Channel (Open) Chloride_Channel->Chloride_Channel_Open Increased Frequency of Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Channel_Open->Hyperpolarization Cl⁻ Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Benzodiazepine This compound or Lorazepam Benzodiazepine->BZ_site Binds Benzodiazepine->Chloride_Channel_Open Potentiates

Caption: Benzodiazepine modulation of the GABA-A receptor signaling pathway.

Experimental Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand & Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compounds prep_ligands->incubation filtration Filter to Separate Bound & Free Ligand incubation->filtration counting Count Radioactivity filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for a radioligand competition binding assay.

References

A Head-to-Head Stalemate: Comparing Ethyl Dirazepate and Clonazepam in Behavioral Models

Author: BenchChem Technical Support Team. Date: November 2025

A critical gap in the scientific literature prevents a direct, data-driven comparison of Ethyl Dirazepate and the widely-studied benzodiazepine, clonazepam, in preclinical behavioral models. Despite this compound's classification as a benzodiazepine derivative with expected anxiolytic and hypnotic properties, publicly available experimental data on its effects in established behavioral paradigms for anxiety, sedation, and motor coordination are conspicuously absent.

This guide, therefore, serves a dual purpose. Firstly, it provides a comprehensive overview of the well-documented behavioral effects of clonazepam, supported by experimental data and detailed protocols. Secondly, it outlines the standard preclinical models that would be essential for any future head-to-head comparison, thereby offering a framework for the necessary research to fill the current knowledge void.

Both this compound, developed by Sanofi Winthrop, and clonazepam belong to the benzodiazepine class of drugs.[1] Their therapeutic effects are believed to be mediated by their action on the gamma-aminobutyric acid (GABA) type A (GABA-A) receptors in the central nervous system. By binding to a specific site on these receptors, benzodiazepines enhance the inhibitory effects of GABA, leading to a reduction in neuronal excitability. This mechanism underlies their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

GABA-A Receptor Signaling Pathway

The primary mechanism of action for benzodiazepines like clonazepam and presumably this compound involves the potentiation of GABAergic inhibition. The following diagram illustrates this signaling pathway.

GABA_A_Receptor_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_Channel Chloride (Cl-) Channel GABA_A->Cl_Channel is part of BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_A is located on BZD_Site->Cl_Channel enhances GABAergic effect on Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_Channel->Hyperpolarization leads to increased Cl- influx & GABA GABA GABA->GABA_A binds to BZD Benzodiazepine (Clonazepam or This compound) BZD->BZD_Site binds to

Caption: Benzodiazepine Signaling Pathway.

Behavioral Effects of Clonazepam: A Data-Driven Overview

Clonazepam has been extensively studied in various animal models to characterize its anxiolytic, sedative, and motor-impairing effects. The following sections summarize its performance in key behavioral assays.

Anxiolytic Activity

Elevated Plus Maze (EPM): This test is a widely used paradigm to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the ground. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

  • Experimental Data: Studies have consistently shown that clonazepam produces a dose-dependent increase in the percentage of time spent in the open arms and the number of open-arm entries in both rats and mice. For instance, a study in female rats demonstrated a significant anxiolytic effect of clonazepam at a dose of 0.25 mg/kg (i.p.), irrespective of the estrous phase.[2][3]

Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly illuminated areas. The apparatus is divided into a large, illuminated compartment and a smaller, dark compartment. Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.

  • Experimental Data: Clonazepam has been shown to increase the time spent in the light compartment and the number of transitions in a dose-dependent manner, effects that are consistent with an anxiolytic-like profile.

Sedative Effects and Motor Coordination

Rotarod Test: This apparatus is used to assess motor coordination and balance in rodents. The animal is placed on a rotating rod, and the latency to fall is measured. Drugs that impair motor function, including sedatives, reduce the time the animal can stay on the rod.

  • Experimental Data: Clonazepam is known to impair rotarod performance, indicating its sedative and motor-coordinating-disrupting effects. This impairment is typically dose-dependent.

Quantitative Data Summary

Behavioral TestAnimal ModelClonazepam DoseKey FindingsReference
Elevated Plus Maze Female Rats0.25 mg/kg (i.p.)Significant increase in open arm duration, indicating anxiolytic effect.[2][3]
Light-Dark Box MiceNot SpecifiedDose-dependent increase in time spent in the light compartment and transitions.
Rotarod Test RodentsDose-dependentImpaired performance, indicating effects on motor coordination.

Note: Specific quantitative data for the light-dark box and rotarod tests with clonazepam are abundant in the literature but vary depending on the specific experimental conditions (e.g., animal strain, apparatus dimensions, drug administration route). The table reflects the general and consistently reported outcomes.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of behavioral studies. Below are the standard protocols for the key experiments discussed.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms of equal size.

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are habituated to the testing room for at least 30 minutes before the test.

    • The drug (e.g., clonazepam) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Each animal is placed in the center of the maze, facing an open arm.

    • The animal's behavior is recorded for a set period, typically 5 minutes.

    • Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.

  • Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Animal Habituation (30 min) Drug_Admin Drug/Vehicle Administration (e.g., Clonazepam 0.25 mg/kg i.p.) Habituation->Drug_Admin Placement Place Animal in Center of EPM Drug_Admin->Placement After 30 min Recording Record Behavior (5 min) Placement->Recording Data_Analysis Analyze Time in Open/Closed Arms & Number of Entries Recording->Data_Analysis

Caption: Elevated Plus Maze Experimental Workflow.

Light-Dark Box Test Protocol
  • Apparatus: A rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them.

  • Animals: Mice are frequently used.

  • Procedure:

    • Animals are habituated to the testing room.

    • Drug or vehicle administration occurs prior to testing.

    • The animal is placed in the center of the light compartment, facing away from the opening.

    • Behavior is recorded for a specified duration (e.g., 5-10 minutes).

    • Measured parameters include the latency to enter the dark compartment, time spent in each compartment, and the number of transitions between compartments.

  • Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

LDB_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase Habituation Animal Habituation Drug_Admin Drug/Vehicle Administration Habituation->Drug_Admin Placement Place Animal in Light Compartment Drug_Admin->Placement Recording Record Behavior (5-10 min) Placement->Recording Data_Analysis Analyze Time in Each Compartment & Number of Transitions Recording->Data_Analysis Rotarod_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Training Train Animal on Rotarod (Establish Baseline) Baseline_Test Baseline Performance Test Training->Baseline_Test Drug_Admin Drug/Vehicle Administration Baseline_Test->Drug_Admin Post_Drug_Test Test Performance at Specified Timepoints Drug_Admin->Post_Drug_Test Data_Analysis Analyze Latency to Fall Post_Drug_Test->Data_Analysis

References

Enantioselective synthesis and comparison of Ethyl dirazepate enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the enantioselective synthesis of Ethyl dirazepate and a comparative analysis of its enantiomers for researchers, scientists, and drug development professionals.

Abstract

This compound, a benzodiazepine derivative, possesses a chiral center, indicating the existence of two enantiomers. In drug development, it is crucial to synthesize and evaluate the pharmacological properties of individual enantiomers, as they can exhibit significant differences in efficacy and toxicity. This guide outlines a proposed methodology for the enantioselective synthesis of this compound, alongside an alternative chiral resolution method. Furthermore, it provides a comparative analysis of the expected pharmacological activities of the (S)- and (R)-enantiomers based on established knowledge of similar chiral benzodiazepines.

Enantioselective Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis starts from an enantiomerically pure α-amino acid, which introduces the stereocenter that will become the chiral center in the final this compound molecule.

A Enantiomerically Pure α-Amino Acid C Acylated Amino Acid A->C Acylation B 2-Aminobenzoyl Chloride B->C D Acylated Amino Acid E Cyclized Intermediate D->E F Cyclized Intermediate H This compound Enantiomer F->H Alkylation G Ethyl Iodide G->H

Caption: Proposed Enantioselective Synthesis of an this compound Enantiomer.

Experimental Protocol

Step 1: Acylation of the α-Amino Acid

  • Dissolve the enantiomerically pure α-amino acid (e.g., (S)-alanine) in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2-aminobenzoyl chloride in dichloromethane.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the acylated amino acid.

Step 2: Cyclization to form the Benzodiazepine Core

  • Dissolve the acylated amino acid in a high-boiling point solvent like toluene.

  • Add a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography until completion.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the cyclized intermediate.

Step 3: N-Alkylation to this compound

  • Dissolve the cyclized intermediate in a polar aprotic solvent like dimethylformamide.

  • Add a base, such as sodium hydride, to deprotonate the nitrogen atom.

  • Slowly add ethyl iodide to the reaction mixture.

  • Stir at room temperature for 24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, the specific enantiomer of this compound, by column chromatography.

Chiral Resolution of Racemic this compound

An alternative method to obtain pure enantiomers is through the resolution of a racemic mixture of this compound. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose.

Chiral HPLC Methodology

A Racemic this compound B Dissolve in Mobile Phase A->B C Inject Sample D Chiral Stationary Phase (e.g., polysaccharide-based) C->D E Separated Enantiomers D->E Differential Interaction F UV Detector E->F G Fraction Collector F->G H (S)-Ethyl Dirazepate G->H I (R)-Ethyl Dirazepate G->I

Caption: Workflow for Chiral Resolution of this compound via HPLC.

Experimental Protocol
  • Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is selected.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio is optimized to achieve baseline separation.

  • Sample Preparation: A solution of racemic this compound is prepared in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the mobile phase is pumped through the HPLC system at a constant flow rate.

  • Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength.

  • Fraction Collection: The separated enantiomers are collected in different fractions as they elute from the column.

  • Analysis: The enantiomeric purity of the collected fractions is confirmed by re-injecting them into the chiral HPLC system.

Comparison of this compound Enantiomers

The two enantiomers of a chiral drug can have different pharmacological and pharmacokinetic properties due to their stereospecific interactions with chiral biological macromolecules like receptors and enzymes.[1] While specific data for this compound enantiomers is not available, a comparison can be drawn from the behavior of other chiral benzodiazepines.

It is well-established that benzodiazepines exert their effects by modulating the GABA-A receptor.[2] The binding affinity and modulatory effect at this receptor can be stereoselective. For instance, in a study of a 2,3-benzodiazepine derivative, the (5S)-(-)-5 enantiomer exhibited significantly higher anticonvulsant activity than its (5R)-(+)-5 counterpart.[3] This suggests that one enantiomer of this compound is likely to be more pharmacologically active (the eutomer) than the other (the distomer).

Expected Pharmacological Profile
Property(S)-Ethyl Dirazepate (Hypothesized Eutomer)(R)-Ethyl Dirazepate (Hypothesized Distomer)Rationale/Supporting Evidence
GABA-A Receptor Binding Affinity HigherLowerStereospecific interactions with the receptor binding pocket are common for chiral benzodiazepines.[4]
Anxiolytic Activity PotentWeak or InactiveThe primary therapeutic effect of benzodiazepines is mediated by GABA-A receptor modulation.
Sedative/Hypnotic Effects PronouncedMinimalThese effects are also linked to the potentiation of GABAergic neurotransmission.
Anticonvulsant Activity SignificantNegligibleAs demonstrated with other chiral benzodiazepines, this activity is often highly enantioselective.[3]
Metabolism Rate Potentially Slower or FasterPotentially Slower or FasterCytochrome P450 enzymes responsible for metabolism are chiral and can exhibit stereoselective metabolism.
Potential for Side Effects Higher likelihood of dose-dependent side effectsMay contribute to side effects through different mechanisms or be inactive.The less active enantiomer is not always inert and can have its own pharmacological or toxicological profile.

Alternative CNS Depressants

For a comprehensive evaluation, it is beneficial to compare the expected profile of the active this compound enantiomer with other central nervous system (CNS) depressants.

Compound ClassMechanism of ActionKey Characteristics
Barbiturates (e.g., Phenobarbital) Potentiate GABA-A receptor function by increasing the duration of chloride channel opening.Narrow therapeutic index, high risk of dependence and overdose.
Z-drugs (e.g., Zolpidem) Selective binding to the α1 subunit of the GABA-A receptor.Primarily used for insomnia, shorter half-life than many benzodiazepines.
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine) Inhibit the reuptake of serotonin.First-line treatment for anxiety disorders, delayed onset of action.

Conclusion

The enantioselective synthesis or chiral resolution of this compound is a critical step in the development of a potentially safer and more effective therapeutic agent. Based on the pharmacology of related chiral benzodiazepines, it is anticipated that the (S)- and (R)-enantiomers of this compound will exhibit significant differences in their biological activity. Further experimental investigation is necessary to fully characterize the pharmacological and pharmacokinetic profiles of each enantiomer and to determine the clinical implications of using a single-enantiomer formulation.

References

Inter-laboratory Validation of an Ethyl Dirazepate Quantification Method: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory validation of an analytical method for the quantification of Ethyl dirazepate. An extensive search of publicly available literature did not yield specific inter-laboratory validation studies for this compound. Therefore, this document outlines a comparative guide based on established analytical techniques and validation principles for benzodiazepines, providing expected performance characteristics and detailed experimental protocols. The data presented is derived from validation studies of similar compounds and serves as a benchmark for laboratories aiming to validate an this compound quantification method.

Comparison of Analytical Techniques

The quantification of benzodiazepines like this compound is commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on factors such as required sensitivity, sample matrix, and available instrumentation.

Table 1: Comparison of Performance Characteristics for Benzodiazepine Quantification Methods

ParameterLC-MS/MSGC-MS
Linearity (Correlation Coefficient, r²) > 0.99> 0.9981[1][2]
Limit of Detection (LOD) 0.5 ng/mL[3]1 - 113 ng/mL[2]
Limit of Quantification (LOQ) 1 ng/mL[3]4 - 375 ng/mL
Accuracy (% Bias) Within ±15%< 8.5%
Precision (% RSD) Intra-day: 3-20%, Inter-day: 4-21%< 11.1%
Recovery 35 - 90%> 74%

Experimental Protocols

A detailed and standardized experimental protocol is crucial for ensuring consistency and reproducibility in an inter-laboratory validation study.

LC-MS/MS Method for this compound Quantification

This protocol is based on established methods for the analysis of benzodiazepines in biological matrices.

Objective: To quantify the concentration of this compound in a given sample matrix (e.g., plasma, serum).

Materials:

  • This compound reference standard

  • Internal standard (e.g., Diazepam-d5)

  • LC-MS/MS system

  • C18 analytical column

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

  • Water, ultrapure

  • Sample preparation materials (e.g., solid-phase extraction cartridges or protein precipitation reagents)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

GC-MS Method for this compound Quantification

This protocol is adapted from general GC-MS methods for benzodiazepine analysis.

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials:

  • This compound reference standard

  • Internal standard (e.g., Prazepam)

  • GC-MS system with an autosampler

  • Capillary column (e.g., HP-5MS)

  • Derivatization agent (if necessary)

  • Extraction solvent (e.g., ethyl acetate)

  • Helium (carrier gas)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of sample, add the internal standard and 5 mL of ethyl acetate.

    • Vortex for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of ethyl acetate. (Derivatization may be required for certain benzodiazepines to improve volatility and thermal stability).

  • Chromatographic Conditions:

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Splitless

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Construct a calibration curve and determine the concentration of this compound in the samples as described for the LC-MS/MS method.

Visualizations

Inter-laboratory Validation Workflow

The following diagram illustrates a typical workflow for an inter-laboratory validation study.

A Method Development & Single-Lab Validation B Protocol & SOP Distribution to Participating Labs A->B C Preparation & Distribution of Standardized Samples B->C D Sample Analysis by Each Laboratory C->D E Data Submission to Coordinating Laboratory D->E F Statistical Analysis (Repeatability & Reproducibility) E->F G Assessment of Method Performance F->G H Final Validation Report G->H

Caption: Workflow for an inter-laboratory validation study.

Key Parameters in Analytical Method Validation

This diagram outlines the key parameters that are assessed during the validation of an analytical method.

Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity Validation->Specificity LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Linearity Linearity & Range Validation->Linearity Robustness Robustness Validation->Robustness

References

Safety Operating Guide

Proper Disposal of Ethyl Dirazepate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of ethyl dirazepate, a benzodiazepine derivative. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with U.S. Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.

I. Pre-Disposal and Handling

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate care in a controlled laboratory environment.

Personal Protective Equipment (PPE):

All personnel handling this compound should use the following minimum personal protective equipment:

PPE CategoryItemSpecifications
Hand Protection Nitrile glovesDouble-gloving is recommended.
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of aerosolization.

II. Step-by-Step Disposal Protocol

The disposal of this compound must follow a multi-step process to ensure it is rendered non-retrievable, in accordance with DEA regulations.

Step 1: Segregation and Initial Containment

  • Immediately segregate waste containing this compound from other laboratory waste streams.

  • Place all materials contaminated with this compound (e.g., vials, pipette tips, gloves) into a clearly labeled, leak-proof, and tamper-evident hazardous waste container.

  • The container should be marked with "Hazardous Waste," the name "this compound," and the approximate quantity.

Step 2: Rendering the Substance Non-Retrievable

The primary goal of this compound disposal is to ensure it is "non-retrievable," meaning it cannot be readily extracted or abused.

  • For Pure Compound (if applicable): Do not dispose of the pure compound directly. It must be sent to a licensed hazardous waste disposal facility.

  • For Dilute Solutions: Neutralization or chemical degradation may be an option, but this should only be performed by trained personnel with a thorough understanding of the compound's reactivity. Due to the lack of a specific SDS, this is not recommended without further analysis.

  • Recommended Method: The most secure method is to use a licensed hazardous waste contractor who can incinerate the waste at a permitted facility. This is the DEA's preferred method for destroying controlled substances.

Step 3: Final Disposal Pathway

  • DO NOT dispose of this compound down the drain. The EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P) explicitly prohibits the sewering of hazardous pharmaceutical waste.

  • DO NOT mix this compound waste with regular trash.

  • Engage a certified hazardous waste disposal company that is also authorized to handle controlled substances.

  • Ensure the waste is manifested correctly according to EPA and Department of Transportation (DOT) regulations. The manifest should clearly identify the waste as a hazardous pharmaceutical.

  • Maintain all records of the disposal, including the manifest and any certificates of destruction provided by the disposal company.

III. Regulatory Compliance

Compliance with federal regulations is mandatory.

  • EPA's Resource Conservation and Recovery Act (RCRA): As a pharmaceutical waste, this compound may be classified as a hazardous waste. Facilities must manage it according to RCRA guidelines.

  • DEA Regulations: As a benzodiazepine, this compound is a controlled substance. Its disposal must be documented and performed in a way that prevents diversion. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," should be used to document the destruction of controlled substances.[1]

IV. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Ethyl Dirazepate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Ethyl dirazepate. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, the following guidance is based on best practices for handling potent pharmaceutical compounds and benzodiazepine derivatives. A substance-specific risk assessment should be conducted before any handling occurs.

This compound is a benzodiazepine derivative with anxiolytic and hypnotic properties.[1][2] As with potent pharmaceutical compounds, careful handling is crucial to minimize exposure and ensure laboratory safety.

Quantitative Data Summary

The following table summarizes the known chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[3]
Molecular Formula C₁₈H₁₄Cl₂N₂O₃[3]
Molar Mass 377.22 g·mol⁻¹[1]
CAS Number 23980-14-5

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to potent compounds like this compound. The following PPE is recommended for handling this material.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a potential for aerosol generation. Full-facepiece PAPRs can offer a high level of protection.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory.
Disposable Respirators (e.g., N95)Suitable only for low-risk activities and not as primary protection for handling potent compounds.
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination.
Body Protection Disposable CoverallsUse coveralls made of materials such as Tyvek® to protect against chemical splashes and dust.
Dedicated Lab CoatA disposable or professionally laundered lab coat should be worn over personal clothing.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound. This involves preparation, handling, and decontamination.

1. Preparation:

  • Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a containment isolator or a certified chemical fume hood.

  • Engineering Controls: Utilize containment solutions like glove boxes or ventilated laminar flow enclosures to minimize exposure. Equipment should be operated under negative pressure.

  • Pre-planning: Review the experimental protocol and prepare all necessary equipment and materials in advance to minimize time spent in the handling area.

  • Spill Kit: Ensure a spill kit appropriate for potent chemical compounds is readily available.

2. Handling:

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer: Open handling of the powder is strictly prohibited. Use contained systems for weighing and transferring the compound. When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Documentation: All procedures, including quantities used and personnel involved, should be meticulously documented.

3. Decontamination and Cleaning:

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent. For isolators, internal surfaces can be cleaned with wet wipes via glove ports.

  • PPE Doffing: Remove PPE in a designated doffing area to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including disposable PPE, weighing papers, and contaminated labware, must be segregated as hazardous pharmaceutical waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for all hazardous waste.

  • Disposal Method: The preferred method for the disposal of potent pharmaceutical compounds is incineration by a licensed hazardous waste management company. This ensures the complete destruction of the active ingredient.

  • Documentation: Maintain accurate records of all disposed hazardous waste in line with regulatory requirements. For DEA-regulated substances, specific destruction documentation, such as Form 41, is required.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Designate Handling Area prep2 Verify Engineering Controls prep1->prep2 prep3 Assemble Materials & Spill Kit prep2->prep3 hand1 Don Appropriate PPE prep3->hand1 hand2 Contained Weighing & Transfer hand1->hand2 hand3 Execute Experiment hand2->hand3 post1 Decontaminate Surfaces & Equipment hand3->post1 post2 Segregate & Contain Waste post1->post2 post3 Doff PPE in Designated Area post2->post3 disp1 Label & Store Hazardous Waste post2->disp1 post4 Personal Hygiene post3->post4 disp2 Arrange for Licensed Disposal disp1->disp2 disp3 Document Waste Manifest disp2->disp3

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl dirazepate
Reactant of Route 2
Ethyl dirazepate

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